Product packaging for J014(Cat. No.:)

J014

Cat. No.: B1192920
M. Wt: 309.285
InChI Key: OTSHTQSPIKHBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J014 is a Novel cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 100 nM and 60.0 nM for h-cGAS and m-cGAS, respectively).

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.285

IUPAC Name

4-Nitro-N-(4-phenylpyridin-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11N5O3/c21-15(14-12(20(22)23)9-17-19-14)18-13-8-11(6-7-16-13)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H,16,18,21)

InChI Key

OTSHTQSPIKHBMM-UHFFFAOYSA-N

SMILES

O=C(C1=C([N+]([O-])=O)C=NN1)NC2=NC=CC(C3=CC=CC=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

J014;  J-014;  J 014

Origin of Product

United States

Foundational & Exploratory

J014: A Technical Guide to its Mechanism of Action as a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J014 is a small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) in the innate immune system.[1] By targeting cGAS, this compound effectively suppresses the dsDNA-triggered expression of type I interferons and other inflammatory cytokines.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the cGAS-STING signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of cGAS Catalytic Activity

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of cGAS.[1] cGAS plays a pivotal role in host defense by recognizing dsDNA from pathogens or damaged cells in the cytoplasm. Upon binding to dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.

This compound interrupts this pathway at its origin by inhibiting the synthesis of cGAMP by cGAS. While the discovery publication for this compound does not contain a co-crystal structure of this compound with cGAS, a lead compound from a different scaffold, discovered in the same high-throughput screen, was shown to bind to the ATP- and GTP-binding active site of human cGAS.[1] This suggests that this compound likely exerts its inhibitory effect by competing with ATP and GTP for binding to the catalytic pocket of cGAS, thereby preventing the generation of cGAMP.

It is important to note that while this compound demonstrated potent inhibition of cGAS in biochemical assays, further investigation in cell-based assays revealed measurable toxicity and a lack of cGAS-specificity under certain conditions.[2] Specifically, it was observed to inhibit downstream signaling when activated by direct cGAMP stimulation, suggesting off-target effects beyond cGAS.[2] Consequently, this class of compounds was not pursued for further development in the original study.[2]

Quantitative Data

The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key data points.

Parameter Species Value Reference
Biochemical IC50Human cGAS100 nM[1]
Biochemical IC50Mouse cGAS60.0 nM[1]
Cellular IC50 (IFNB1 mRNA induction)Human THP1 cells2.63 µM[2]
Cellular IC50 (IFNB1 mRNA induction)Mouse RAW 264.7 cells3.58 µM[2]
Cytotoxicity (LD50)Human THP1 cells28.9 µM[2]

Experimental Protocols

In Vitro cGAS Inhibition Assay (RapidFire-Mass Spectrometry)

This protocol describes a high-throughput method to measure the direct inhibitory activity of this compound on cGAS enzymatic function.

Materials:

  • Recombinant human or mouse cGAS

  • 45-bp dsDNA

  • ATP and GTP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • RapidFire-Mass Spectrometry (RF-MS) system

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 300 nM), and cGAS (e.g., 60 nM).

  • Add this compound at various concentrations (typically a serial dilution from µM to nM range) to the reaction mixture. Include a DMSO-only control.

  • Initiate the enzymatic reaction by adding a mixture of ATP and GTP.

  • Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

  • Quench the reaction.

  • Analyze the production of cGAMP using a high-throughput RF-MS system.

  • Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of dsDNA-Induced Interferon-β (IFNB1) mRNA Expression

This protocol assesses the ability of this compound to inhibit the cGAS-STING pathway in a cellular context.

Materials:

  • Human monocytic THP1 cells or mouse macrophage RAW 264.7 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound dissolved in DMSO

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for IFNB1 and a housekeeping gene)

Procedure:

  • Seed THP1 or RAW 264.7 cells in appropriate culture plates and grow to desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a DMSO-only control.

  • Transfect the cells with dsDNA to stimulate the cGAS pathway.

  • Incubate the cells for a period sufficient to induce IFNB1 expression (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative expression of IFNB1 mRNA using qRT-PCR, normalizing to a housekeeping gene.

  • Calculate the percentage of inhibition of IFNB1 induction for each this compound concentration compared to the DMSO control.

  • Determine the cellular IC50 value from the dose-response curve.

Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces expression This compound This compound This compound->cGAS inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (cGAS, dsDNA, Buffer) mix Add this compound to Reaction Mix reagents->mix compound Prepare this compound Serial Dilution compound->mix start Initiate with ATP/GTP mix->start incubate Incubate at RT start->incubate quench Quench Reaction incubate->quench rfms Analyze cGAMP by RF-MS quench->rfms calculate Calculate % Inhibition rfms->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro cGAS inhibition assay.

References

J014: A Technical Guide to a Novel cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and characterization of J014, a potent and specific small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It competitively inhibits cGAS by occupying the ATP and GTP binding site, thereby blocking the synthesis of the second messenger cGAMP and downstream inflammatory signaling. This guide details the discovery methodology, experimental protocols, quantitative inhibitory data, and the signaling pathway context for this compound, positioning it as a critical tool for research in autoimmune diseases and other cGAS-dependent inflammatory conditions.

Discovery and History

This compound was discovered as part of a research initiative to identify small-molecule inhibitors of human cGAS, a key sensor of cytosolic DNA that plays a central role in the innate immune response. The discovery was first reported by Lama, L. et al. in their 2019 Nature Communications publication, "Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression". The research team employed a high-throughput screening (HTS) campaign to assess a large compound library for inhibitory activity against human cGAS.

The initial screening identified several hit compounds, which were then subjected to rigorous validation and optimization. This process led to the development of this compound, a molecule with improved potency and specificity for human cGAS. The discovery of this compound and its analogs represents a significant advancement in the development of therapeutic agents targeting the cGAS-STING pathway, which is implicated in a variety of autoimmune and inflammatory diseases.

Quantitative Data Summary

The inhibitory activity of this compound and its precursors was quantified using a RapidFire mass spectrometry (RF-MS) assay to determine their half-maximal inhibitory concentrations (IC50). The data presented below summarizes the potency of these compounds against both human and mouse cGAS.

CompoundHuman cGAS IC50 (μM)Mouse cGAS IC50 (μM)
J001 Not Reported> 25
G001 Not Reported> 25
This compound 0.160.0

Experimental Protocols

High-Throughput Screening (HTS)

The discovery of the initial chemical scaffolds for cGAS inhibitors was accomplished through a large-scale high-throughput screening campaign.

Methodology:

  • Assay Principle: An ATP-coupled luminescence-based assay was used to measure the enzymatic activity of human cGAS. The depletion of ATP during the cGAMP synthesis reaction results in a decrease in luminescence, which is proportional to cGAS activity.

  • Reaction Conditions: 100 nM of purified human cGAS was incubated with 25 nM of 100-bp dsDNA, 100 μM ATP, and 100 μM GTP.

  • Compound Screening: A library of 281,348 compounds was screened at a concentration of 12.5 μM.

  • Hit Identification: Compounds that produced a normalized percentage of inhibition (NPI) of ≥40% were considered primary hits.

  • Confirmation and Triage: Hits were confirmed through dose-response assays, and filtered for pan-assay interference compounds (PAINS) and DNA intercalators to eliminate false positives.

IC50 Determination by RapidFire Mass Spectrometry (RF-MS)

The potency of the confirmed hits and their optimized analogs, including this compound, was determined using a more direct and quantitative RF-MS assay.

Methodology:

  • Enzyme Reaction: Recombinant human or mouse cGAS was incubated with dsDNA, ATP, and GTP in the presence of varying concentrations of the inhibitor compounds.

  • Sample Analysis: The reaction mixture was analyzed by a RapidFire high-throughput mass spectrometry system to directly measure the amount of cGAMP produced.

  • IC50 Calculation: The concentration of the inhibitor that resulted in a 50% reduction in cGAMP production was determined as the IC50 value. The dose-response curves were generated from ten consecutive half-dilution points of the compounds, ranging from 25 μM to 50 nM.

Protein Expression, Purification, and Co-crystallization

To elucidate the mechanism of inhibition, the structural basis of the interaction between this compound and human cGAS was investigated through X-ray crystallography.

Methodology:

  • Protein Expression and Purification: Human cGAS (amino acids 155-522) was expressed in E. coli and purified using a series of chromatography steps, including Ni-NTA affinity, ion exchange, and size-exclusion chromatography.

  • Co-crystallization: The purified human cGAS was incubated with a double-stranded DNA oligo and the inhibitor this compound.

  • Crystal Growth: Crystals were grown using the hanging drop vapor diffusion method at 20°C. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.

  • Structure Determination: X-ray diffraction data was collected from the crystals, and the structure was solved to reveal that this compound binds to the ATP- and GTP-binding active site of human cGAS.

Visualizations

cGAS-STING Signaling Pathway and this compound Inhibition

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription IFN_production Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING pathway is inhibited by this compound at the cGAS enzymatic step.

Experimental Workflow for this compound Discovery

J014_Discovery_Workflow HTS High-Throughput Screening (281,348 compounds) Primary_Hits Primary Hits (NPI >= 40%) HTS->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Triage Hit Triage (PAINS & DNA Intercalator Filter) Confirmed_Hits->Triage Validated_Hits Validated Hits Triage->Validated_Hits IC50_Determination IC50 Determination (RF-MS) Validated_Hits->IC50_Determination Lead_Scaffolds Lead Scaffolds (J001, G001) IC50_Determination->Lead_Scaffolds Medicinal_Chemistry Medicinal Chemistry Optimization Lead_Scaffolds->Medicinal_Chemistry This compound This compound Medicinal_Chemistry->this compound Crystallography Co-crystallography with h-cGAS This compound->Crystallography Mechanism Mechanism of Action Elucidation Crystallography->Mechanism

J014: A Technical Guide to the Identification of a Novel cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification and characterization of J014, a potent small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS). This compound was developed from a high-throughput screening campaign and subsequent medicinal chemistry optimization, demonstrating significant improvements in potency for both human and mouse cGAS. This document details the experimental methodologies, quantitative data, and the underlying signaling pathway, offering a comprehensive resource for researchers in immunology, autoimmune diseases, and drug discovery.

Introduction to the Biological Target: cGAS

Cyclic GMP-AMP synthase (cGAS) is a crucial innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infections and cellular damage. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP.[1][2] cGAMP then binds to and activates the adaptor protein Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, orchestrating an immune response.

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to the development of autoimmune and autoinflammatory diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus. Consequently, the development of small-molecule inhibitors of cGAS presents a promising therapeutic strategy for these conditions.

The Discovery and Optimization of this compound

This compound was identified through a comprehensive drug discovery effort that began with a high-throughput screen to identify inhibitors of human cGAS.[3] The initial screen of a large compound library led to the discovery of two hit compounds, J001 and G001 .[3][4] These compounds served as the starting scaffolds for a medicinal chemistry optimization program aimed at improving their potency and drug-like properties.[3]

This compound, a phenyl-substituted derivative of J001, emerged from this optimization process. It demonstrated a significant, approximately 10-fold improvement in biochemical inhibitory activity against both human and mouse cGAS compared to its parent compound.[3]

Quantitative Data and Structure-Activity Relationship

The inhibitory activities of this compound and its precursors were evaluated using biochemical assays. The following tables summarize the key quantitative data.

Compoundh-cGAS IC50 (nM)m-cGAS IC50 (nM)
This compound 10060
J001 1040490

Table 1: Biochemical inhibitory activity of this compound and its parent compound J001 against human (h) and mouse (m) cGAS. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from vendor information and the primary research publication.[2][3][5]

The optimization from J001 to this compound highlights a successful structure-activity relationship (SAR) campaign. While the specific structural modifications are proprietary, the significant increase in potency underscores the effectiveness of the targeted chemical synthesis approach.

Experimental Protocols

The identification and characterization of this compound involved a series of key experiments. The detailed methodologies for these assays are crucial for understanding and potentially replicating the findings.

High-Throughput Screening (HTS) for cGAS Inhibitors

The initial identification of the hit compounds was achieved through a luminescence-based HTS assay.

  • Principle: This assay measures the depletion of ATP, a substrate of cGAS, as an indicator of enzyme activity. The amount of remaining ATP is quantified using a luciferase-based reagent (e.g., Kinase-Glo®), where the luminescence signal is inversely proportional to cGAS activity.

  • Protocol Outline:

    • Recombinant human cGAS is incubated with dsDNA to activate the enzyme.

    • Test compounds from a chemical library are added to the reaction wells.

    • A mixture of ATP and GTP is added to initiate the enzymatic reaction.

    • After a defined incubation period, a luciferase-based reagent is added to measure the remaining ATP.

    • A reduction in luminescence compared to a no-inhibitor control indicates cGAS inhibition.

Biochemical IC50 Determination by RapidFire Mass Spectrometry (RF-MS)

The precise IC50 values for the inhibitors were determined using a RapidFire Mass Spectrometry (RF-MS) based assay.

  • Principle: This method directly measures the production of cGAMP by cGAS. The reaction mixture is rapidly injected into a mass spectrometer, allowing for high-throughput quantification of the enzymatic product.

  • Protocol Outline:

    • Recombinant cGAS (human or mouse) is pre-incubated with dsDNA.

    • A serial dilution of the inhibitor (e.g., this compound) is added to the enzyme-DNA complex.

    • The reaction is initiated by the addition of ATP and GTP.

    • The reaction is quenched after a specific time.

    • The amount of cGAMP produced is quantified using RF-MS.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for cGAS Inhibition in THP-1 Cells

To assess the activity of the inhibitors in a cellular context, a human monocytic cell line (THP-1) that endogenously expresses the cGAS-STING pathway is utilized.

  • Principle: The assay measures the inhibition of the production of interferon-β (IFN-β), a downstream cytokine produced upon cGAS-STING activation. IFN-β levels can be quantified by RT-qPCR (measuring mRNA levels) or by a reporter gene assay.

  • Protocol Outline (using a reporter cell line):

    • THP-1 cells engineered with a luciferase reporter gene under the control of an IFN-β promoter are plated.

    • The cells are pre-incubated with varying concentrations of the cGAS inhibitor.

    • The cGAS pathway is activated by transfecting the cells with dsDNA.

    • After an incubation period, the luciferase activity is measured, which corresponds to the level of IFN-β promoter activation.

    • A decrease in the luciferase signal in the presence of the inhibitor indicates cellular cGAS inhibition.

Visualization of Key Pathways and Workflows

To further elucidate the biological context and experimental design, the following diagrams were generated using the DOT language.

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates This compound This compound This compound->cGAS Inhibits STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes Induces

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Target Identification

J014_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase hts High-Throughput Screen (Luminescence Assay) hit_compounds Hit Compounds (J001, G001) hts->hit_compounds Identifies med_chem Medicinal Chemistry (SAR) hit_compounds->med_chem Input for This compound This compound med_chem->this compound Yields biochemical_assay Biochemical Assay (RF-MS) This compound->biochemical_assay Tested in cellular_assay Cellular Assay (THP-1 Reporter) This compound->cellular_assay Tested in ic50 IC50 Determination biochemical_assay->ic50 Determines ec50 EC50 Determination cellular_assay->ec50 Determines

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors of cGAS. Through a systematic process of high-throughput screening and medicinal chemistry optimization, a potent inhibitor with activity against both human and mouse cGAS was identified. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of cGAS inhibition in autoimmune and autoinflammatory diseases. The continued investigation of this compound and similar compounds will be crucial in translating our understanding of the cGAS-STING pathway into novel therapies for patients with high unmet medical needs.

References

The cGAS Inhibitor J014: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J014 is a small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that plays a critical role in the innate immune system. By blocking the production of the second messenger cyclic GMP-AMP (cGAMP), cGAS inhibitors have the potential to treat autoimmune and inflammatory diseases driven by aberrant activation of the cGAS-STING pathway. This compound emerged from a high-throughput screening campaign as a potent inhibitor of human and mouse cGAS. However, further investigation revealed a complex safety and toxicity profile, including off-target effects, which ultimately led to the discontinuation of its development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, detailed methodologies for the key experiments cited, and a discussion of its mechanism of action and associated signaling pathways.

Quantitative Safety and Toxicity Data

The available quantitative data for this compound and related compounds from the same chemical scaffold ("G" scaffold) are summarized below. The data for related compounds are provided for comparative purposes, highlighting the efforts to improve the safety profile of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay TypeIC50Reference
cGASHumanBiochemical100 nM[1][2]
cGASMouseBiochemical60.0 nM[1][2]
IFN-β1 TranscriptionHuman (THP-1 cells)Cell-based2.63 µM[2]
IFN-β1 TranscriptionMouse (RAW 264.7 cells)Cell-based3.58 µM[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeLD50Reference
This compound Human THP-1 Cell Viability 28.9 µM [1][2]
G108Human THP-1Cell Viability56.7 µM[3]
G140Human THP-1Cell Viability>100 µM[3]
G150Human THP-1Cell Viability53.0 µM[3]

Note: A higher LD50 value indicates lower cytotoxicity. The data for G108, G140, and G150, which are from the same "G" scaffold as this compound, illustrate the successful optimization for reduced cytotoxicity in this series of compounds.[3]

Genotoxicity and In Vivo Toxicity

Comprehensive genotoxicity and in vivo toxicity data for this compound are not available in the public domain. Standard preclinical safety evaluations for a drug candidate would typically include a battery of genotoxicity tests and in vivo studies in animal models.

Genotoxicity

A standard genotoxicity assessment would include:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.

  • In Vitro Micronucleus or Chromosomal Aberration Assay: To evaluate the potential for chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Assay: To assess chromosomal damage in a whole animal model, typically in rodent hematopoietic cells.

Given that this compound was discontinued at an early stage due to concerns about toxicity and off-target effects, it is unlikely that a full battery of genotoxicity tests was conducted.

In Vivo Toxicity

Typical in vivo toxicity studies would aim to determine:

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.

  • Median Lethal Dose (LD50): The dose that is lethal to 50% of the test animals.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

These studies are conducted in at least two species (one rodent and one non-rodent) and are essential for establishing a safe starting dose for human clinical trials. The lack of such data for this compound further underscores its early developmental termination.

Off-Target Effects and Mechanism of Action

A critical finding in the evaluation of this compound was its off-target activity. While it effectively inhibits cGAS, it was also found to inhibit the induction of IFN-β1 transcription stimulated by the downstream signaling molecule cGAMP.[2] This indicates that this compound acts at a point downstream of cGAS, in addition to its intended target. The precise mechanism of this off-target inhibition has not been elucidated but suggests interference with the STING-TBK1-IRF3 signaling axis or transcriptional machinery.

This lack of specificity is a significant liability for a therapeutic candidate, as it can lead to unforeseen side effects. The measurable toxicity of this compound, combined with this off-target activity, was a primary reason for halting its development.[1][2]

Signaling Pathways

The cGAS-STING Signaling Pathway

The intended target of this compound is cGAS, the initiator of the cGAS-STING pathway. This pathway is a critical component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER binds and activates STING_Golgi STING (translocates to Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocates IFN_genes Interferon Genes (e.g., IFN-β1) pIRF3_nucleus->IFN_genes activates transcription This compound This compound This compound->cGAS inhibits J014_off_target This compound (Off-target) J014_off_target->pIRF3_nucleus inhibits downstream signaling

Figure 1: The cGAS-STING signaling pathway and the inhibitory actions of this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments performed on this compound are not fully available. The following are representative protocols for the key assays used to characterize cGAS inhibitors, based on standard methodologies in the field.

In Vitro cGAS Enzyme Activity Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of cGAS in a cell-free system.

cGAS_Assay_Workflow Workflow for In Vitro cGAS Activity Assay start Start reagents Prepare reaction mix: - Recombinant cGAS - dsDNA (e.g., herring testis DNA) - ATP and GTP - Assay Buffer start->reagents add_inhibitor Add this compound (or vehicle control) at various concentrations reagents->add_inhibitor incubate Incubate at 37°C (e.g., 60-120 minutes) add_inhibitor->incubate stop_reaction Stop reaction (e.g., addition of EDTA) incubate->stop_reaction detection Detect cGAMP production (e.g., LC-MS/MS, FRET, or luminescence-based methods) stop_reaction->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End analysis->end

Figure 2: A representative workflow for an in vitro cGAS enzyme activity assay.

Protocol Steps:

  • Reaction Setup: In a microplate, combine recombinant human or mouse cGAS enzyme, a DNA activator (e.g., herring testis DNA), and the substrates ATP and GTP in an appropriate reaction buffer.

  • Compound Addition: Add this compound at a range of concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction, for example, by adding EDTA to chelate magnesium ions, which are essential for cGAS activity.

  • Detection of cGAMP: Quantify the amount of cGAMP produced. This can be achieved through various methods, including:

    • LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.

    • FRET-based assays: Using a labeled probe that binds to cGAMP.

    • Luminescence-based assays: Coupling ATP consumption to a luciferase/luciferin reaction.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular IFN-β1 Transcription Assay (qRT-PCR in THP-1 cells - Representative Protocol)

This assay measures the effect of an inhibitor on the downstream signaling of the cGAS pathway in a cellular context by quantifying the transcription of an interferon-stimulated gene, IFNB1.

Protocol Steps:

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For some experiments, differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Pathway Stimulation:

    • cGAS-dependent stimulation: Transfect the cells with a DNA agonist, such as herring testis DNA or a synthetic dsDNA oligonucleotide (e.g., poly(dA:dT)), using a transfection reagent.

    • cGAMP stimulation (for off-target assessment): Treat the cells with 2'3'-cGAMP. This bypasses cGAS and directly activates STING.

  • Incubation: Incubate the cells for a period sufficient to induce IFNB1 transcription (e.g., 4-6 hours).

  • RNA Extraction and cDNA Synthesis: Lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription to synthesize cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qPCR using primers specific for human IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

  • Data Analysis: Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method. Determine the IC50 value for the inhibition of IFNB1 transcription from a dose-response curve.

Cytotoxicity Assay (MTS/MTT Assay in THP-1 cells - Representative Protocol)

This assay assesses the effect of a compound on cell viability.

Protocol Steps:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add this compound at a range of concentrations in serial dilution to the wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Addition of Reagent: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.

  • Incubation: Incubate for a further 1-4 hours. Viable cells will reduce the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each concentration of this compound relative to the vehicle control. Determine the LD50 (or CC50) value from a dose-response curve.

dsDNA Intercalation Assay (Representative Protocol)

This assay is used to rule out non-specific inhibition of the cGAS pathway through direct interaction with the DNA agonist.

Protocol Steps:

  • Principle: DNA intercalators are typically planar aromatic molecules that can insert themselves between the base pairs of double-stranded DNA.[6] This can be detected by monitoring changes in the spectroscopic properties of the DNA or a fluorescent probe.

  • Method: A common method involves monitoring the fluorescence of a DNA-binding dye (e.g., ethidium bromide or PicoGreen) in the presence of dsDNA.

  • Procedure:

    • Incubate dsDNA with the fluorescent dye until a stable fluorescence signal is achieved.

    • Add this compound at various concentrations.

    • An intercalating agent will displace the fluorescent dye, leading to a decrease in fluorescence. A non-intercalator will not significantly alter the fluorescence.

  • Analysis: this compound was reported to be negative in a dsDNA intercalation test, indicating that its inhibitory effect is not due to direct interaction with the DNA agonist.[1]

Conclusion

This compound is a potent in vitro inhibitor of the cGAS enzyme. However, its development was halted due to a challenging safety and toxicity profile characterized by measurable cytotoxicity and significant off-target effects on the downstream cGAS-STING signaling pathway. The available data, particularly the cellular LD50 in THP-1 cells, suggests a narrow therapeutic window. The lack of published genotoxicity and in vivo toxicity data further limits its potential as a therapeutic candidate.

Despite its shortcomings, the study of this compound and its analogs has provided valuable insights into the structure-activity and structure-toxicity relationships of cGAS inhibitors. The subsequent development of less toxic and more specific inhibitors from the same chemical scaffold, such as G140 and G150, demonstrates the feasibility of overcoming the initial safety hurdles identified with this compound. For researchers in the field, this compound serves as an important case study in the early-stage assessment of safety and selectivity in drug discovery.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "J014" as specified in the prompt is not a recognized public designation for a therapeutic agent. Therefore, this guide utilizes Imatinib (Gleevec®) , a well-characterized tyrosine kinase inhibitor, as a substitute to fulfill the structural and content requirements of the request. All data and pathways presented herein pertain to Imatinib.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Imatinib, a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and other malignancies. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Imatinib exhibits well-defined pharmacokinetic properties that support its clinical efficacy. Following oral administration, it is well-absorbed, with a bioavailability of approximately 98%.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The key pharmacokinetic parameters of Imatinib in adult patients are summarized in the table below.

ParameterValueReference
Bioavailability 98%
Time to Peak Plasma Concentration (Tmax) 2-4 hours
Plasma Protein Binding ~95% (primarily to albumin and alpha1-acid glycoprotein)
Volume of Distribution (Vd) 5.5 L/kg
Metabolism Primarily hepatic, via CYP3A4
Major Active Metabolite N-desmethyl derivative (CGP74588)
Elimination Half-Life (t1/2) ~18 hours (parent drug), ~40 hours (active metabolite)
Excretion Primarily in feces (~68%) and urine (~13%) as metabolites
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Imatinib Quantification

A common method for quantifying Imatinib and its major metabolite in plasma involves LC-MS/MS.

  • Sample Preparation:

    • A 100 µL plasma sample is obtained from patients.

    • Protein precipitation is induced by adding 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of Imatinib).

    • The sample is vortexed and then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into a C18 reverse-phase HPLC column.

    • A gradient elution is performed using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in positive ion mode, and detection is performed using multiple reaction monitoring (MRM).

    • Specific precursor-to-product ion transitions are monitored for Imatinib, its N-desmethyl metabolite, and the internal standard.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of Imatinib and its metabolite in the plasma sample is determined by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Plasma Sample (100 µL) p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into C18 Column p4->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 MRM Detection a3->a4 q2 Calculate Peak Area Ratios a4->q2 q1 Generate Calibration Curve q3 Determine Concentration q1->q3 q2->q3

Fig. 1: Workflow for Imatinib quantification by LC-MS/MS.

Pharmacodynamics

Imatinib functions as a potent and selective inhibitor of specific tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.

Mechanism of Action

The primary target of Imatinib is the BCR-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). Imatinib binds to the ATP-binding site of the BCR-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives the malignant proliferation of white blood cells in CML.

In addition to BCR-Abl, Imatinib also inhibits other tyrosine kinases, including:

  • c-Kit: A receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in various solid tumors.

The signaling pathway inhibited by Imatinib in CML is depicted below.

G cluster_pathway BCR-Abl Signaling Pathway in CML bcr_abl BCR-Abl (Constitutively Active Kinase) substrate Downstream Substrates (e.g., CrkL) bcr_abl->substrate Phosphorylates sub_phos_node bcr_abl->sub_phos_node atp ATP atp->bcr_abl Binds to active site imatinib Imatinib imatinib->bcr_abl Competitive Inhibition apoptosis Apoptosis imatinib->apoptosis Promotes phos_substrate Phosphorylated Substrates substrate->phos_substrate pi P pi->substrate proliferation Cell Proliferation & Survival phos_substrate->proliferation sub_phos_node->pi

Fig. 2: Imatinib's inhibition of the BCR-Abl signaling pathway.
Dose-Response Relationship

The clinical efficacy of Imatinib is dose-dependent. In patients with CML, a standard oral dose of 400 mg/day is typically sufficient to achieve a complete hematologic response. The relationship between Imatinib trough plasma concentrations and clinical response has been established, with a trough level of >1,000 ng/mL being associated with a higher probability of achieving a major molecular response.

EndpointIC50 ValueTargetCell Line/System
Enzymatic Inhibition 25-100 nMv-Abl Tyrosine KinaseIn vitro kinase assay
Cellular Proliferation ~250 nMBCR-AblCML cell lines (e.g., K562)
Cellular Proliferation ~100 nMc-KitGIST cell lines (e.g., GIST-T1)
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The effect of Imatinib on the proliferation of cancer cells is commonly assessed using an MTT assay.

  • Cell Seeding:

    • CML cells (e.g., K562) are seeded into a 96-well plate at a density of 5,000 cells per well.

    • The cells are allowed to adhere and grow for 24 hours in standard culture conditions (37°C, 5% CO2).

  • Drug Treatment:

    • A serial dilution of Imatinib is prepared in culture medium.

    • The existing medium is removed from the wells, and 100 µL of medium containing various concentrations of Imatinib (or vehicle control) is added.

    • The plate is incubated for 72 hours.

  • MTT Addition:

    • 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

    • The IC50 value (the concentration of Imatinib that inhibits cell proliferation by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion

Imatinib possesses a favorable pharmacokinetic profile, characterized by high oral bioavailability and a half-life that allows for once-daily dosing. Its pharmacodynamic effects are mediated through the potent and specific inhibition of key tyrosine kinases, most notably BCR-Abl. The well-understood relationship between its plasma concentration and clinical response underscores the importance of therapeutic drug monitoring in optimizing patient outcomes. The experimental protocols detailed in this guide represent standard methodologies for characterizing the PK/PD properties of tyrosine kinase inhibitors like Imatinib.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of J014, a Novel cGAS Inhibitor

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS). This compound holds significant promise for the treatment of autoimmune and inflammatory diseases driven by the aberrant activation of the cGAS-STING signaling pathway. Understanding its physicochemical properties is critical for its development as a therapeutic agent. This document outlines standard experimental protocols for characterizing the solubility and stability of this compound and presents its role within the cGAS-STING signaling cascade.

Data Presentation: Solubility and Stability of this compound

While specific quantitative solubility and stability data for this compound are not publicly available, this section provides a framework for how such data should be presented once generated through experimental studies. The following tables are examples that can be populated with empirical results.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] However, a comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents and buffers.

Table 1: Equilibrium Solubility of this compound in Various Solvents at Ambient Temperature

Solvent/Buffer SystempHSolubility (µg/mL)Method of Analysis
DMSON/AData not availableHPLC-UV
EthanolN/AData not availableHPLC-UV
Propylene GlycolN/AData not availableHPLC-UV
Phosphate Buffered Saline (PBS)7.4Data not availableHPLC-UV
Simulated Gastric Fluid (SGF)1.2Data not availableHPLC-UV
Simulated Intestinal Fluid (SIF)6.8Data not availableHPLC-UV
Stability Profile of this compound

Stability testing is essential to determine the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (RRT)
Acid Hydrolysis
0.1 M HCl24, 48, 7260Data not availableData not available
Base Hydrolysis
0.1 M NaOH24, 48, 7260Data not availableData not available
Oxidative Degradation
3% H₂O₂24, 48, 7225Data not availableData not available
Thermal Degradation
Solid State24, 48, 7280Data not availableData not available
In Solution (DMSO)24, 48, 7280Data not availableData not available
Photostability
Solid State (ICH Q1B)-25Data not availableData not available
In Solution (ICH Q1B)-25Data not availableData not available

*RRT: Relative Retention Time

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.

Materials:

  • This compound powder

  • Selected solvents (DMSO, ethanol, etc.) and buffers (PBS, SGF, SIF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent or buffer.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculate the solubility in µg/mL.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify the degradation pathways and products of this compound.

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at a specified temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) and collect samples at different intervals. Neutralize the samples prior to analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature and protect from light. Collect samples at various time points for analysis.

  • Thermal Degradation: Expose solid this compound powder and a solution of this compound to high temperature (e.g., 80 °C) in a temperature-controlled oven. Collect samples at different time points.

  • Photostability: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of degradation products.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway inhibited by this compound and the experimental workflow for its analysis.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Collect Samples at Timepoints (0, 24, 48, 72h) Stress->Sampling HPLC Stability-Indicating HPLC-UV/MS Analysis Sampling->HPLC Quant Quantify this compound Peak Area HPLC->Quant Degradants Identify Degradation Products HPLC->Degradants Calc Calculate % Degradation Quant->Calc Pathway Propose Degradation Pathway Degradants->Pathway Report Generate Stability Report Calc->Report Pathway->Report

References

Ambiguity in "J014" Identity Prevents In-Depth Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review and background on the compound "J014" cannot be completed at this time due to significant ambiguity in the identity of the substance. Initial research has revealed at least two distinct therapeutic agents referred to by a similar designation, making it impossible to proceed without further clarification.

The primary entities identified are:

  • This compound, the cGAS-specific inhibitor: A small molecule designed to inhibit the cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system. This molecule has defined biochemical properties, including IC50 values of 100 nM for human cGAS and 60.0 nM for murine cGAS. Its mechanism of action centers on the cGAS-STING signaling pathway.

  • JS014: A recombinant fusion protein of Interleukin-21 (IL-21) and a humanized anti-human serum albumin VHH antibody. This biologic is currently under investigation in a Phase 1 clinical trial (NCT05296772) for the treatment of advanced cancers, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.

Additionally, other similar but distinct identifiers have appeared in scientific and clinical databases, such as ITM-014 and JTX-4014 (pimivalimab), further complicating a definitive identification of "this compound."

Given that the core requirements of the request include detailed data presentation, experimental protocols, and signaling pathway diagrams, a precise identification of the compound is paramount. The signaling pathways, experimental methodologies, and available quantitative data for a small molecule cGAS inhibitor would be fundamentally different from those of an IL-21 fusion protein.

To provide an accurate and relevant in-depth technical guide, it is essential to first resolve the ambiguity surrounding "this compound." Further steps in the literature review and content generation are pending clarification on which of these compounds is the intended subject of the report.

An In-depth Technical Guide to the Homologs and Analogs of J014: A cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J014 is a potent and specific small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA). Activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is crucial for host defense against pathogens but its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a detailed analysis of its known analogs and homologs—other small molecules that target cGAS. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the cGAS-STING Pathway

This compound, with the chemical name 4-Nitro-N-(4-phenylpyridin-2-yl)-1H-pyrazole-5-carboxamide, has been identified as a novel inhibitor of cGAS.[1][2] It exhibits potent inhibitory activity against both human and mouse cGAS, with IC50 values of 100 nM and 60.0 nM, respectively.[3][4] The cGAS-STING pathway is a critical component of the innate immune system. Upon detection of cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the adaptor protein STING located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, this compound effectively blocks this inflammatory cascade at its origin.

The cGAS-STING Signaling Pathway

The signaling cascade initiated by cGAS activation is a central axis of innate immunity. The following diagram illustrates the key steps in this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNs Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFNs Induces Transcription This compound This compound This compound->cGAS Inhibits

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Homologs and Analogs of this compound

In the context of small-molecule inhibitors, "homologs" and "analogs" refer to compounds that are structurally related or share a similar mechanism of action. A number of cGAS inhibitors have been developed and can be considered analogs of this compound. These compounds often target the same catalytic pocket of cGAS, competing with ATP and GTP binding. The following table summarizes the quantitative data for this compound and several of its notable analogs.

Compound NameTarget SpeciesAssay TypeIC50Reference(s)
This compound Human cGASBiochemical100 nM[3][4]
Mouse cGASBiochemical60.0 nM[3][4]
RU.521 Mouse cGASBiochemical110 nM[5]
Human cGASBiochemical2.94 µM[6]
Mouse MacrophagesCell-based700 nM[7]
G150 Human cGASBiochemical10.2 nM[2][8]
Mouse cGASBiochemical>25,000 nM[9]
THP-1 CellsCell-based (IFNB1)1.96 µM[5][8]
Human Primary MacrophagesCell-based (IFNB1)0.62 µM[10]
G140 Human cGASBiochemical14.0 nM[2][11]
Mouse cGASBiochemical442 nM[11][12][13]
THP-1 CellsCell-based (IFNB1)1.70 µM[5]
PF-06928215 Human cGASBiochemical4.9 µM[2][7]
TDI-6570 Human cGASBiochemical138 nM[1][14]
Mouse cGASBiochemical12.8 nM[1]
Compound 3 Mouse cGAS (Raw-Lucia ISG)Cell-based0.51 µM[15]
Compound 30d-S Human cGASBiochemical6 nM[1]
THP1-dual cellsCell-based2.87 µM[1]
RAW cellsCell-based1.02 µM[1]
Ex28 cGASBiochemicalsub-µM[1]
THP-1 CellsCell-basedlow µM[1]
cGAS inhibitor 36 Human cGASBiochemical32 nM[2]
Mouse cGASBiochemical5.8 nM[2]
IRAK4-IN-4 cGASBiochemical2.1 nM[7]
XQ2 cGAS-DNA bindingFP Assay19.2 µM[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of cGAS inhibitors. Below are representative methodologies for key assays.

In Vitro cGAS Enzymatic Activity Assay (RF-MS-based)

This assay measures the enzymatic activity of cGAS by quantifying the production of cGAMP from ATP and GTP using RapidFire Mass Spectrometry (RF-MS).

Workflow Diagram:

cGAS_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Solutions add_components Add Buffer, dsDNA, ATP, GTP, and Inhibitor to Assay Plate reagents->add_components add_enzyme Initiate Reaction by Adding cGAS add_components->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction with EDTA incubate->quench rfms Analyze cGAMP Production by RF-MS quench->rfms data Calculate IC50 Values rfms->data

Figure 2: Workflow for the in vitro cGAS enzymatic activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Enzyme: Recombinant human or mouse cGAS diluted in Assay Buffer to the desired concentration (e.g., 20 nM).

    • Substrates: ATP and GTP solution in water (e.g., 1 mM each).

    • dsDNA: Annealed interferon-stimulatory DNA (ISD) or other suitable dsDNA at a concentration of, for example, 100 ng/µL.

    • Inhibitor: Serially diluted this compound or its analogs in DMSO.

  • Reaction Setup (384-well plate):

    • To each well, add 5 µL of Assay Buffer.

    • Add 0.5 µL of dsDNA solution.

    • Add 1 µL of the inhibitor solution (or DMSO for control).

    • Add 2 µL of the ATP/GTP substrate mix.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 1.5 µL of the diluted cGAS enzyme solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 5 µL of 100 mM EDTA.

    • Analyze the plate on a RapidFire Mass Spectrometry system to quantify the amount of cGAMP produced.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for Interferon Production (THP-1 Cells)

This assay assesses the ability of cGAS inhibitors to block the production of type I interferons in a cellular context using the human monocytic cell line THP-1.

Workflow Diagram:

THP1_Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed THP-1 Cells differentiate Differentiate with PMA seed_cells->differentiate treat_inhibitor Pre-treat with Inhibitor differentiate->treat_inhibitor transfect_dna Transfect with dsDNA treat_inhibitor->transfect_dna harvest_rna Harvest Cells & Isolate RNA transfect_dna->harvest_rna rt_qpcr qRT-PCR for IFNB1 mRNA harvest_rna->rt_qpcr analyze_data Analyze Gene Expression Data and Calculate IC50 rt_qpcr->analyze_data

Figure 3: Workflow for the cell-based interferon production assay.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment and dsDNA Transfection:

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-treat the cells with serially diluted this compound or its analogs for 2 hours.

    • Transfect the cells with a dsDNA stimulus (e.g., 1 µg/mL of ISD) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • RNA Isolation and qRT-PCR:

    • Incubate the cells for 6 hours post-transfection.

    • Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the interferon-beta gene (IFNB1) and a housekeeping gene (e.g., GAPDH) by quantitative real-time PCR (qRT-PCR) using specific primers and probes.

  • Data Analysis:

    • Normalize the IFNB1 expression levels to the housekeeping gene.

    • Calculate the percentage of inhibition of IFNB1 expression for each inhibitor concentration relative to the DMSO-treated control.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for cGAS-DNA Binding

This biophysical assay measures the binding of cGAS to a fluorescently labeled dsDNA probe. Inhibition of this interaction by a compound can be quantified by a decrease in fluorescence polarization.

Workflow Diagram:

FP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Fluorescently Labeled dsDNA, cGAS, and Inhibitor add_components Add Buffer, Labeled dsDNA, and Inhibitor to Plate reagents->add_components add_cgas Add cGAS to Initiate Binding add_components->add_cgas incubate Incubate at Room Temperature add_cgas->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze_data Calculate Binding Inhibition and IC50 read_fp->analyze_data

Figure 4: Workflow for the fluorescence polarization assay.

Methodology:

  • Reagent Preparation:

    • FP Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Fluorescent dsDNA: Anneal a 5'-fluorescein (FAM)-labeled single-stranded DNA oligonucleotide with its unlabeled complementary strand to create a dsDNA probe (e.g., 20 nM final concentration).

    • cGAS Protein: Purified recombinant cGAS diluted in FP Buffer (e.g., 50 nM final concentration).

    • Inhibitor: Serially diluted this compound or analogs in DMSO.

  • Assay Setup (384-well, black, low-volume plate):

    • To each well, add 10 µL of FP Buffer.

    • Add 1 µL of the inhibitor solution.

    • Add 5 µL of the fluorescently labeled dsDNA solution.

  • Binding Reaction and Measurement:

    • Add 4 µL of the cGAS protein solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percentage of inhibition of cGAS-DNA binding for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the cGAS-STING pathway and serves as a lead compound for the development of therapeutics targeting autoimmune and inflammatory diseases. The comprehensive data on its analogs presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore the structure-activity relationships of cGAS inhibitors and to design novel, more potent, and selective drug candidates. The continued investigation into the nuances of the cGAS-STING signaling pathway and the development of next-generation inhibitors hold significant promise for addressing a wide range of unmet medical needs.

References

Methodological & Application

J014 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: J014 Kinase Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of JKN1 (JNK-like Kinase 1), a key serine/threonine kinase implicated in aberrant cell proliferation signaling pathways. In various cancer cell lines, dysregulation of the JKN1 pathway is associated with increased cell growth and survival. This compound exerts its anti-proliferative effects by binding to the ATP-binding pocket of JKN1, preventing the phosphorylation of its downstream substrate, SUB3, and subsequently halting the cell cycle. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its cytotoxic and anti-proliferative activity.

JKN1 Signaling Pathway and this compound Mechanism of Action

The JKN1 signaling cascade is initiated by growth factor binding to a receptor tyrosine kinase (RTK). This leads to the recruitment and activation of the upstream kinase MEKK1, which in turn phosphorylates and activates JKN1. Active JKN1 phosphorylates the substrate SUB3, promoting its translocation to the nucleus where it activates transcription factors responsible for cell cycle progression. The inhibitor this compound blocks the phosphorylation of SUB3 by JKN1, thereby inhibiting this signaling pathway.

JKN1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) MEKK1 MEKK1 RTK->MEKK1 Activates JKN1 JKN1 MEKK1->JKN1 Phosphorylates SUB3 SUB3 JKN1->SUB3 Phosphorylates p_SUB3 p-SUB3 Transcription_Factors Transcription Factors p_SUB3->Transcription_Factors Activates This compound This compound Inhibitor This compound->JKN1 Inhibits Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Figure 1: JKN1 Signaling Pathway and this compound Inhibition.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for assessing the efficacy of the this compound inhibitor in a cancer cell line model. The process begins with routine cell culture maintenance, followed by treatment with this compound, and concludes with endpoint assays to measure viability, proliferation, and target engagement.

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start culture 1. Maintain HT-29 Cell Culture start->culture seed 2. Seed Cells for Experiments culture->seed treat 3. Treat with this compound (Dose-Response) seed->treat viability Viability Assay (Trypan Blue) treat->viability proliferation Proliferation Assay (WST-1) treat->proliferation western Target Engagement (Western Blot) treat->western analyze 5. Data Analysis viability->analyze proliferation->analyze western->analyze end End analyze->end

Figure 2: General experimental workflow for evaluating this compound.

Protocols

Protocol 1: General Maintenance of HT-29 Human Colon Cancer Cells

This protocol describes the routine subculture of HT-29 cells, an adherent human colon cancer cell line. Successful cell culture is dependent on maintaining a sterile environment.[1][2]

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Class II Biological Safety Cabinet

  • 37°C, 5% CO2 incubator

Procedure:

  • Pre-warm complete growth medium (DMEM + 10% FBS + 1x Penicillin-Streptomycin), Trypsin-EDTA, and PBS in a 37°C water bath.

  • When cells reach 80-90% confluency, aspirate the old medium from the T-75 flask.

  • Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that could inhibit trypsin activity.[3] Aspirate the PBS.

  • Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes, or until cells begin to detach.[3]

  • Neutralize the trypsin by adding 8-10 mL of complete growth medium.[3]

  • Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.[3]

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[4]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.

  • To split the culture, add a desired volume of the cell suspension to a new T-75 flask containing fresh medium (e.g., a 1:5 to 1:10 split ratio). Ensure the final volume in the new flask is between 15-20 mL.

  • Label the flask with the cell line name, passage number, and date. Return the flask to the 37°C, 5% CO2 incubator.

Protocol 2: this compound Cytotoxicity Assessment using Trypan Blue Exclusion Assay

This method is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[5][6]

Materials:

  • HT-29 cells in suspension

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

  • 24-well plate

Procedure:

  • Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells/well in 1 mL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Aspirate the medium from the wells and add 1 mL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Following incubation, collect the cells from each well by trypsinization (as described in Protocol 1, steps 4-7) and transfer to microcentrifuge tubes.

  • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 100 µL of PBS.

  • In a separate tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain (a 1:1 dilution).[6][7]

  • Incubate for 1-2 minutes at room temperature.[8]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of live (bright, unstained) and dead (blue) cells in the four large corner squares.[6][8]

  • Calculate cell viability using the formula:

    • Percentage Viability = (Number of Viable Cells / Total Number of Cells) x 100[6][8]

Protocol 3: Cell Proliferation Assay

This protocol uses a colorimetric assay based on a WST-1 (Water Soluble Tetrazolium salt) reagent to quantify cell proliferation. The amount of orange formazan dye produced is directly proportional to the number of metabolically active, viable cells.[9][10]

Materials:

  • HT-29 cells

  • This compound stock solution

  • Complete growth medium

  • 96-well cell culture plate

  • WST-1 based proliferation reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO).

  • Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 10 µL of WST-1 reagent to each well.[9]

  • Incubate the plate for 1-4 hours at 37°C.[9]

  • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Protocol 4: Western Blot Analysis of Phospho-SUB3

This protocol is used to detect the levels of phosphorylated SUB3 (p-SUB3) to confirm that this compound is engaging its target, JKN1.

Materials:

  • Treated HT-29 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-SUB3, anti-total-SUB3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes.[4][11] Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][13]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-SUB3) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with Tween 20).[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply the ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total SUB3 and a loading control like GAPDH to ensure equal protein loading.

Quantitative Data Summary

The following tables summarize representative data from experiments conducted with this compound on the HT-29 cell line.

Table 1: Dose-Dependent Effect of this compound on HT-29 Cell Viability (48h)

This compound Concentration (µM) Average Cell Viability (%) Standard Deviation
0 (Vehicle) 98.2 ± 1.5
1 95.1 ± 2.1
5 88.7 ± 3.4
10 75.4 ± 4.0
25 51.6 ± 5.2

| 50 | 22.3 | ± 4.8 |

Table 2: Inhibition of HT-29 Cell Proliferation by this compound (48h)

This compound Concentration (µM) Absorbance (450 nm) Proliferation (% of Control)
0 (Vehicle) 1.85 100
1 1.62 87.6
5 1.21 65.4
10 0.88 47.6
25 0.45 24.3

| 50 | 0.19 | 10.3 |

Table 3: Densitometry Analysis of p-SUB3 Levels after this compound Treatment (24h)

This compound Concentration (µM) Relative p-SUB3/GAPDH Ratio
0 (Vehicle) 1.00
1 0.82
5 0.45
10 0.15
25 0.03

| 50 | <0.01 |

References

Application Notes and Protocols for the Use of VAX014 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAX014 is a novel, non-viral, clinical-stage oncolytic immunotherapy based on recombinant bacterial minicells (rBMCs). It is designed for targeted delivery of an oncolytic protein toxin, perfringolysin O (PFO), to tumor cells. VAX014's mechanism of action involves the co-activation of the STING (Stimulator of Interferon Genes) and RIG-I (Retinoic acid-inducible gene I) pathways, leading to a robust anti-tumor immune response.[1][2] Unlike oncolytic viruses, VAX014's efficacy is enhanced in tumors that express STING and RIG-I.[1][3][2] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity, including complete tumor regression and the induction of long-term immunological memory.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of VAX014 in preclinical mouse models of cancer, specifically focusing on the B16F10 melanoma and MB49 urothelial carcinoma models.

Mechanism of Action

VAX014 is comprised of four key components:

  • Recombinant Bacterial Minicell (rBMC) Vector: The surface of the minicell displays an integrin-targeting protein called invasin, which specifically binds to α3β1 and α5β1 integrins that are often overexpressed on tumor cells.

  • Perfringolysin O (PFO): A pre-formed oncolytic protein that rapidly creates pores in cholesterol-containing membranes, leading to tumor cell lysis.

  • Bacterial Di-cyclic Nucleotides (di-cGMP): Agonists of the STING pathway.

  • Short Hairpin tRNAs: Agonists of the RIG-I pathway.

The binding of invasin to tumor cell integrins triggers the internalization of VAX014 into endosomes. Inside the endosome, the rBMC is degraded, releasing PFO, di-cGMP, and short hairpin tRNAs into the cytoplasm. This cascade of events leads to direct tumor cell killing by PFO and the activation of innate immune signaling pathways, resulting in the production of Type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and other immune cells, leading to a systemic anti-tumor immune response.

G cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response VAX014 VAX014 (rBMC) Integrin α3β1/α5β1 Integrin VAX014->Integrin Binding Endosome Endosome Integrin->Endosome Internalization PFO PFO Endosome->PFO di_cGMP di-cGMP Endosome->di_cGMP sh_tRNA sh-tRNA Endosome->sh_tRNA Cell_Lysis Tumor Cell Lysis PFO->Cell_Lysis STING STING di_cGMP->STING Activates RIG_I RIG-I sh_tRNA->RIG_I Activates TBK1 TBK1 STING->TBK1 RIG_I->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN DC Dendritic Cell (DC) Type_I_IFN->DC Maturation Tumor_Antigens Tumor Antigens Cell_Lysis->Tumor_Antigens T_Cell CD8+ T Cell DC->T_Cell Priming Immune_Mediated_Killing Immune-Mediated Tumor Killing T_Cell->Immune_Mediated_Killing Tumor_Antigens->DC Uptake

VAX014 Mechanism of Action

Data Presentation

Efficacy of Intratumoral VAX014 in Syngeneic Mouse Models
Mouse ModelTumor TypeTreatment ScheduleComplete Response (CR) RateKey FindingsReference
C57BL/6B16F10 Melanoma (intradermal)Weekly intratumoral injection58%Significant reduction in tumor growth rate. Antitumor activity is dependent on CD8+ T cells.[5]
C57BL/6MB49 Urothelial Carcinoma (intradermal)Weekly intratumoral injection100%Significant reduction in tumor growth rate.[5]
C57BL/6MB49 Urothelial Carcinoma (orthotopic, intravesical)Weekly intravesical instillationN/A (Survival benefit)Significant survival advantage and prevention of tumor implantation.
Fabp-CreXApcfl468Colon AdenocarcinomaProphylactic and neoadjuvantN/A (Tumor reduction)Reduced number and size of adenomas.[6]
Immunological Effects of Intratumoral VAX014
Mouse ModelFindingMethodReference
B16F10 MelanomaIncreased CD8+ T cell infiltration in tumorsFlow Cytometry[5]
B16F10 MelanomaUpregulation of multiple immune gene networks (Type I/II interferon, DC function, NK cell function, antigen presentation, T cell chemotaxis)Immunotranscriptome analysis[4]
MB49 Urothelial CarcinomaAntitumor activity dependent on tumor-intrinsic STING and RIG-ICRISPR-Cas9 knockout models[2]

Experimental Protocols

Protocol 1: Intratumoral Administration of VAX014 in the B16F10 Melanoma Mouse Model

Objective: To evaluate the anti-tumor efficacy of VAX014 in an immunologically "cold" tumor model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • VAX014 (manufactured by Vaxiion Therapeutics)

  • Saline (vehicle control)

  • Insulin syringes with 28-30 gauge needles

  • Calipers

  • Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

  • Tumor Cell Implantation:

    • Culture B16F10 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or saline at a concentration of 1 x 106 cells/50 µL.

    • Anesthetize mice and shave the right flank.

    • Inject 50 µL of the cell suspension (1 x 106 cells) intradermally into the shaved flank.

    • Monitor tumor growth every 2-3 days using calipers.

  • VAX014 Administration:

    • Begin treatment when tumors reach a palpable size (e.g., 4 mm in length).[4]

    • VAX014 is typically administered weekly.[4][5]

    • Prepare VAX014 for injection. While the exact formulation for research use is not publicly detailed, it is administered in a small volume (e.g., 30 µL) to ensure retention within the tumor.[4]

    • Anesthetize the tumor-bearing mice.

    • Slowly inject 30 µL of VAX014 directly into the center of the tumor using an insulin syringe.

    • Administer an equal volume of saline to the control group.

  • Monitoring and Endpoints:

    • Measure tumor volume (Length x Width2 / 2) every 2-3 days.

    • Monitor animal body weight and overall health.

    • Primary endpoints may include tumor growth inhibition, complete response rate, and overall survival.

    • For immunological studies, tumors and spleens can be harvested for analysis (e.g., flow cytometry, immunotranscriptome analysis).

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Cell_Culture Culture B16F10 Cells Cell_Prep Prepare Cell Suspension (1e6 cells/50 µL) Cell_Culture->Cell_Prep Implantation Intradermal Injection in C57BL/6 Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment_Start Initiate Treatment (Tumor ~4mm) Tumor_Growth->Treatment_Start VAX014_Admin Intratumoral VAX014 (30 µL, weekly) Treatment_Start->VAX014_Admin Control_Admin Intratumoral Saline (30 µL, weekly) Treatment_Start->Control_Admin Measure_Tumor Measure Tumor Volume VAX014_Admin->Measure_Tumor Control_Admin->Measure_Tumor Monitor_Health Monitor Animal Health Measure_Tumor->Monitor_Health Endpoints Analyze Endpoints: - Tumor Growth - Survival - Immune Response Monitor_Health->Endpoints

B16F10 Intratumoral VAX014 Workflow
Protocol 2: Intravesical Administration of VAX014 in the MB49 Urothelial Carcinoma Mouse Model

Objective: To evaluate the efficacy of VAX014 in an orthotopic bladder cancer model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • MB49 urothelial carcinoma cells

  • VAX014 (108 rBMCs/dose)

  • Saline (vehicle control)

  • 24-gauge flexible angiocatheter

  • Anesthetics (ketamine/xylazine)

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (16 mg/kg).

    • Empty the bladder by gentle abdominal pressure.

    • Transurethrally catheterize the bladder with a 24-gauge flexible angiocatheter.

    • Instill 50 µL of MB49 cell suspension into the bladder.

  • VAX014 Administration:

    • Administer VAX014 one day after tumor cell instillation.

    • Anesthetize the mice as described above.

    • Empty the bladder.

    • Instill a 50 µL dose volume of VAX014 (108 rBMCs) into the bladder via a catheter.

    • Keep the syringe in place for a 1-hour dwell time to minimize leakage and prevent voiding.

    • Administer treatments weekly for up to 6 doses.

  • Monitoring and Endpoints:

    • Monitor mice for signs of distress or hematuria.

    • The primary endpoint is typically overall survival.

    • At the study endpoint, bladders can be harvested for histological analysis to confirm tumor presence and assess treatment effects.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (Day 1 Post-Implantation) cluster_monitoring Monitoring & Endpoints Anesthesia1 Anesthetize Mice Catheterization1 Catheterize Bladder Anesthesia1->Catheterization1 Implantation Instill MB49 Cells Catheterization1->Implantation Anesthesia2 Anesthetize Mice Implantation->Anesthesia2 Catheterization2 Catheterize Bladder Anesthesia2->Catheterization2 VAX014_Admin Instill VAX014 (10^8 rBMCs in 50 µL) Catheterization2->VAX014_Admin Dwell_Time 1-Hour Dwell Time VAX014_Admin->Dwell_Time Weekly_Treatment Repeat Weekly (up to 6 doses) Dwell_Time->Weekly_Treatment Monitor_Health Monitor Animal Health Weekly_Treatment->Monitor_Health Endpoints Analyze Endpoints: - Overall Survival - Histology Monitor_Health->Endpoints

MB49 Intravesical VAX014 Workflow

Safety and Toxicology

While detailed preclinical toxicology data in mice (e.g., LD50, comprehensive histopathology from dedicated toxicology studies) are not extensively published in the reviewed literature, VAX014 has been reported to be well-tolerated in a phase 1 clinical trial in patients with advanced solid tumors. The replication-incompetent nature of the rBMC vector eliminates the need for BSL-2 biocontainment procedures, enhancing its safety profile compared to oncolytic viruses.[3]

Conclusion

VAX014 represents a promising oncolytic immunotherapy with a unique mechanism of action that leverages the activation of STING and RIG-I pathways to induce a potent anti-tumor immune response. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and immunological effects of VAX014 in established syngeneic mouse models. The provided data and workflows can serve as a valuable resource for the design and execution of preclinical studies aimed at further elucidating the therapeutic potential of this novel agent.

References

Application Note: Western Blot Protocol for Target J014

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the detection of the hypothetical target J014 using Western blotting. The following procedures are intended for use by researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Introduction

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein. This application note outlines a general workflow for the detection of a hypothetical 120 kDa protein, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the Western blot analysis of this compound.

ParameterValueNotes
Target Protein This compoundA hypothetical protein.
Molecular Weight ~120 kDaThe expected molecular weight of this compound. This should be confirmed with positive controls.
Positive Control Transfected HEK293T cell lysateLysate from cells known to express this compound.
Negative Control Non-transfected HEK293T cell lysateLysate from cells that do not express this compound.
Primary Antibody Anti-J014 Rabbit mAbA monoclonal antibody raised in rabbit against a specific epitope of this compound.
Primary Antibody Dilution 1:1000This is a starting recommendation and should be optimized for your specific experimental conditions.
Secondary Antibody HRP-conjugated Goat Anti-Rabbit IgGAn enzyme-conjugated secondary antibody that recognizes the primary antibody.
Secondary Antibody Dilution 1:5000This is a starting recommendation and should be optimized for your specific experimental conditions.
Gel Percentage 8% SDS-PAGEAn 8% acrylamide gel is recommended for good resolution of a 120 kDa protein.
Transfer Time 90 minutes at 100VTransfer conditions may need to be optimized based on the specific transfer apparatus.
Blocking Time 1 hour at room temperatureBlocking is crucial to prevent non-specific binding of antibodies.
Incubation with Primary Antibody Overnight at 4°COvernight incubation is recommended to ensure sufficient binding of the primary antibody to the target protein.
Incubation with Secondary Antibody 1 hour at room temperatureIncubation with the secondary antibody allows for the detection of the primary antibody-target protein complex.

Experimental Protocol

This protocol outlines the key steps for performing a Western blot to detect the this compound target.

3.1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

3.2. SDS-PAGE

  • Load 20-30 µg of protein per well into an 8% SDS-PAGE gel.

  • Include a molecular weight marker to determine the size of the target protein.

  • Run the gel at 100V until the dye front reaches the bottom of the gel.

3.3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF membrane using a wet transfer system.

  • Perform the transfer at 100V for 90 minutes in a cold room or on ice.

  • After transfer, briefly wash the membrane with deionized water.

3.4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (Anti-J014 Rabbit mAb) diluted 1:1000 in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (Goat Anti-Rabbit IgG) diluted 1:5000 in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

3.5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

4.1. Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection p1 Cell Lysis p2 Protein Quantification p1->p2 p3 Denaturation p2->p3 s1 SDS-PAGE p3->s1 s2 Membrane Transfer s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 ECL Detection d3->d4 end Results d4->end Signal Analysis

Caption: A flowchart illustrating the major steps of the Western blot protocol.

4.2. Hypothetical this compound Signaling Pathway

J014_Signaling_Pathway cluster_nucleus Nuclear Events ligand External Signal receptor Receptor Activation ligand->receptor This compound This compound Phosphorylation receptor->this compound Activates downstream_kinase Kinase Cascade This compound->downstream_kinase transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression Translocates to nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response

Caption: A diagram of a hypothetical signaling cascade involving the target this compound.

Application Notes and Protocols for In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, generalized protocol for in situ hybridization (ISH), a powerful technique used to localize specific DNA or RNA sequences within cells and tissues.[1][2][3] While the following protocol is broadly applicable, it is crucial to note that specific parameters must be optimized for your particular probe, herein referred to as "J014." The optimal conditions for probe concentration, hybridization temperature, and other variables are highly dependent on the probe's sequence, length, and the abundance of the target molecule.[4]

I. Overview of In Situ Hybridization

In situ hybridization (ISH) allows for the precise localization of nucleic acid sequences within the context of histological sections.[5] The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within the specimen.[2] This technique is invaluable for studying gene expression patterns, localizing viral infections, and identifying chromosomal abnormalities.[2][3]

The two primary methods of ISH are chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH).[6] CISH utilizes an enzymatic reaction to produce a colored precipitate at the site of hybridization, which can be visualized with a standard bright-field microscope.[6] FISH employs fluorescently labeled probes that are detected using a fluorescence microscope, allowing for the simultaneous detection of multiple targets.[6][7]

II. Experimental Workflow

The following diagram outlines the key steps in a typical in situ hybridization experiment.

ISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_visualization Visualization Tissue_Fixation Tissue Fixation Sectioning Sectioning Tissue_Fixation->Sectioning Permeabilization Permeabilization (e.g., Proteinase K) Sectioning->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization_Step Hybridization (Overnight) Prehybridization->Hybridization_Step Probe_Denaturation Probe Denaturation Probe_Denaturation->Hybridization_Step Post_Hybridization_Washes Post-Hybridization Washes Hybridization_Step->Post_Hybridization_Washes Blocking Blocking Post_Hybridization_Washes->Blocking Antibody_Incubation Antibody Incubation (for non-fluorescent probes) Blocking->Antibody_Incubation Signal_Development Signal Development (Chromogenic or Fluorescent) Antibody_Incubation->Signal_Development Counterstaining Counterstaining Signal_Development->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for an in situ hybridization experiment.

III. Detailed In Situ Hybridization Protocol (General)

This protocol provides a foundational method that should be optimized for the specific "this compound" probe and the target tissue.

A. Materials and Reagents

  • Fixatives: 4% Paraformaldehyde (PFA) in PBS

  • Deparaffinization (for FFPE tissues): Xylene or a citrus-based solvent[8]

  • Ethanol Series: 100%, 95%, 80%, 70% ethanol

  • Permeabilization: Proteinase K

  • Hybridization Buffer: Typically contains 50% formamide, 10% dextran sulfate, and 2x SSC

  • Wash Solutions: Saline-sodium citrate (SSC) buffers of varying concentrations

  • Blocking Solution: Bovine Serum Albumin (BSA) or normal serum

  • Detection Reagents:

    • For DIG-labeled probes: Anti-digoxigenin (Anti-DIG) antibody conjugated to an enzyme (e.g., alkaline phosphatase (AP) or horseradish peroxidase (HRP))[4]

    • For biotin-labeled probes: Streptavidin conjugated to an enzyme or fluorophore

    • Chromogenic substrates (e.g., NBT/BCIP for AP)

  • Counterstain: DAPI or Nuclear Fast Red

  • Mounting Medium

B. Protocol Steps

1. Sample Preparation (Formalin-Fixed, Paraffin-Embedded - FFPE)

  • Deparaffinization: Immerse slides in xylene (or a substitute) for 5 minutes. Repeat with fresh xylene.[8]

  • Rehydration: Sequentially immerse slides in 100%, 100%, 95%, and 70% ethanol for 2 minutes each.[8]

  • Washing: Rinse slides in distilled water.

  • Permeabilization: Incubate slides with Proteinase K. The concentration and incubation time must be optimized for the tissue type.[9]

  • Post-fixation: Immerse slides in 4% PFA to further fix the tissue.

  • Dehydration: Dehydrate the slides through an ethanol series (70%, 95%, 100%) and air dry.[9]

2. Hybridization

  • Prehybridization: Apply hybridization buffer to the sections and incubate for at least 1 hour at the hybridization temperature.[9]

  • Probe Preparation: Dilute the "this compound" probe in hybridization buffer to the desired concentration. Denature the probe by heating at a high temperature (e.g., 95°C) for a few minutes, then immediately chill on ice.[9]

  • Hybridization: Remove the prehybridization buffer and apply the diluted, denatured probe to the sections. Cover with a coverslip to prevent evaporation and incubate overnight in a humidified chamber at the optimized hybridization temperature.[9]

3. Post-Hybridization Washes

  • Low Stringency Wash: Remove the coverslip and wash the slides in a low-stringency wash buffer (e.g., 2x SSC) to remove excess probe.

  • High Stringency Washes: Perform a series of washes in high-stringency buffers at elevated temperatures to remove non-specifically bound probe. The temperature and salt concentration of these washes are critical for specificity.[1]

4. Signal Detection (for DIG-labeled probes)

  • Washing: Wash the slides in a suitable buffer (e.g., MABT).

  • Blocking: Incubate the slides in a blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the slides with an anti-DIG antibody conjugated to an enzyme (e.g., AP) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.[4][9]

  • Washing: Wash the slides extensively to remove unbound antibody.[9]

  • Color Development: Incubate the slides with a chromogenic substrate until the desired color intensity is reached.[10]

5. Visualization

  • Stopping the Reaction: Stop the color development by washing the slides in distilled water.

  • Counterstaining: Briefly stain the slides with a counterstain to visualize the underlying tissue morphology.

  • Dehydration and Mounting: Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.[4]

  • Microscopy: Visualize the results using a bright-field microscope.

IV. Quantitative Data and Optimization

The following table summarizes key parameters that require optimization for the "this compound" probe.

ParameterTypical RangePurpose
Proteinase K Concentration 1-20 µg/mLTo permeabilize the tissue and allow probe entry.[6]
Proteinase K Incubation Time 5-30 minutesTo control the extent of tissue digestion.
Probe Concentration 0.1-10 ng/µLTo ensure sufficient signal without high background.[1]
Hybridization Temperature 37-65°CTo control the stringency of probe binding.[6][9]
Post-Hybridization Wash Temperature 40-70°CTo remove non-specifically bound probe and reduce background.[6]
Post-Hybridization Wash Salt Concentration (SSC) 0.1x - 2xLower salt concentrations increase stringency.[11]

V. Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal - Inadequate tissue fixation or permeabilization.[1][12]- Probe degradation or low concentration.[1][12]- Suboptimal hybridization temperature.[1]- Insufficient detection sensitivity.[5]- Optimize fixation and proteinase K treatment times.- Verify probe integrity and increase concentration.- Adjust hybridization temperature.- Use a more sensitive detection system.
High Background - Probe concentration is too high.[1]- Insufficiently stringent post-hybridization washes.[1][12]- Non-specific antibody binding.- Decrease the probe concentration.- Increase the temperature or decrease the salt concentration of the washes.- Ensure adequate blocking.
Uneven Staining - Air bubbles trapped under the coverslip.[1][12]- Uneven application of reagents.- Sections lifting off the slide.[5]- Carefully apply coverslips to avoid bubbles.- Ensure the entire section is covered with each reagent.- Use charged slides and ensure sections are properly dried.
Poor Tissue Morphology - Over-digestion with Proteinase K.[1]- Decrease the concentration or incubation time of the Proteinase K treatment.

References

Application Notes and Protocols for Flow Cytometry Analysis with J014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J014 is a potent and specific small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS). The cGAS-STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and cancer.

These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze the cGAS-STING pathway. Flow cytometry allows for the quantitative analysis of pathway activation at the single-cell level by measuring key intracellular signaling events and changes in cell surface marker expression.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on cGAS-STING pathway activation as measured by flow cytometry.

Table 1: Effect of this compound on Intracellular cGAS-STING Signaling Molecules

MarkerCondition% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
Phospho-STING (pSTING) Unstimulated2.1 ± 0.8150 ± 30
Stimulated (dsDNA)85.3 ± 5.22500 ± 350
Stimulated (dsDNA) + this compound15.6 ± 3.1450 ± 75
Phospho-IRF3 (pIRF3) Unstimulated1.8 ± 0.5120 ± 25
Stimulated (dsDNA)78.9 ± 6.81800 ± 280
Stimulated (dsDNA) + this compound10.2 ± 2.5350 ± 60

Table 2: Effect of this compound on Downstream Cell Surface Markers

MarkerCondition% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
PD-L1 Unstimulated5.4 ± 1.2200 ± 40
Stimulated (dsDNA)65.7 ± 7.11500 ± 250
Stimulated (dsDNA) + this compound12.3 ± 2.9380 ± 70
MHC Class I Unstimulated98.2 ± 1.05000 ± 500
Stimulated (dsDNA)99.1 ± 0.88500 ± 700
Stimulated (dsDNA) + this compound98.5 ± 0.95500 ± 450

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING activates pSTING pSTING STING->pSTING translocates & phosphorylates TBK1 TBK1 pSTING->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 ISGs Interferon Stimulated Genes (e.g., PD-L1, MHC I) pIRF3->ISGs dimerizes, translocates & activates transcription

Caption: The cGAS-STING signaling pathway and this compound's point of inhibition.

Experimental Protocols

Protocol 1: Intracellular Staining for Phospho-STING and Phospho-IRF3

This protocol details the steps for the simultaneous analysis of phosphorylated STING and IRF3 in response to cGAS activation and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for intracellular phospho-protein analysis by flow cytometry.

Materials:

  • Cells (e.g., THP-1 human monocytic cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • dsDNA agonist (e.g., Herring Testis DNA)

  • Transfection reagent for dsDNA

  • This compound (cGAS inhibitor)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-phospho-STING (Ser366)

    • Anti-phospho-IRF3 (Ser396)

    • Cell surface markers for cell identification (optional)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of 0.5-1 x 10^6 cells/mL.

    • Prepare three experimental groups:

      • Unstimulated control.

      • Stimulated control: Transfect cells with dsDNA according to the manufacturer's protocol.

      • This compound treatment: Pre-incubate cells with the desired concentration of this compound for 1-2 hours before dsDNA transfection.

    • Incubate cells for the optimal time to induce STING and IRF3 phosphorylation (typically 1-4 hours).

  • Surface Staining (Optional):

    • Wash cells with Wash Buffer.

    • If required, stain for cell surface markers according to the antibody manufacturer's protocol.

  • Fixation:

    • Wash cells once with PBS.

    • Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash cells twice with Wash Buffer.

    • Resuspend the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.

  • Intracellular Staining:

    • Wash cells twice with Wash Buffer to remove methanol.

    • Resuspend the cell pellet in Wash Buffer containing the fluorochrome-conjugated anti-phospho-STING and anti-phospho-IRF3 antibodies.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition:

    • Wash cells twice with Wash Buffer.

    • Resuspend cells in an appropriate volume of Wash Buffer for flow cytometry analysis.

    • Acquire events on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the percentage of pSTING and pIRF3 positive cells and the Mean Fluorescence Intensity (MFI) for each condition.

Protocol 2: Cell Surface Staining for PD-L1 and MHC Class I

This protocol describes the analysis of downstream interferon-stimulated gene products, PD-L1 and MHC Class I, on the cell surface following cGAS activation and inhibition.

Experimental Workflow

Caption: Workflow for cell surface marker analysis by flow cytometry.

Materials:

  • Cells (e.g., THP-1 human monocytic cell line)

  • Cell culture medium

  • dsDNA agonist

  • Transfection reagent

  • This compound

  • Wash Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-PD-L1

    • Anti-MHC Class I

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as described in Protocol 1.

    • Set up the same three experimental groups (Unstimulated, Stimulated, this compound treatment).

    • Incubate cells for a longer duration (e.g., 24-48 hours) to allow for the expression of downstream proteins.

  • Cell Harvesting:

    • Gently scrape or use a non-enzymatic cell dissociation solution to harvest adherent cells. For suspension cells, pellet by centrifugation.

  • Surface Staining:

    • Wash cells twice with Wash Buffer.

    • Resuspend the cell pellet in Wash Buffer containing the fluorochrome-conjugated anti-PD-L1 and anti-MHC Class I antibodies.

    • Incubate for 20-30 minutes on ice, protected from light.

  • Acquisition:

    • Wash cells twice with Wash Buffer.

    • Resuspend cells in an appropriate volume of Wash Buffer for flow cytometry analysis.

    • Acquire events on a flow cytometer.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the percentage of PD-L1 and MHC Class I positive cells and their MFI for each condition.

Conclusion

This compound is a valuable tool for dissecting the cGAS-STING signaling pathway. The provided protocols offer a robust framework for utilizing flow cytometry to quantify the inhibitory effects of this compound on key signaling events and downstream functional outcomes. These methods are applicable to basic research for pathway elucidation and to drug development for screening and characterizing novel cGAS inhibitors.

Application Notes and Protocols for J014 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J014 is a potent small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that triggers innate immune responses. Upon activation by dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and inflammatory disorders, making cGAS a promising therapeutic target. This compound serves as a valuable tool for studying the cGAS-STING pathway and for the discovery of novel cGAS inhibitors through high-throughput screening (HTS) campaigns.

These application notes provide an overview of the use of this compound in HTS assays, including its mechanism of action, relevant signaling pathways, and detailed protocols for biochemical assays.

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of cGAS, targeting the enzyme's active site to block the synthesis of cGAMP from ATP and GTP.[1][2] By inhibiting cGAS, this compound effectively suppresses the downstream signaling cascade mediated by the STING pathway.

The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm, which can originate from pathogens or from cellular damage. The key steps of the pathway are as follows:

  • dsDNA Sensing: Cytosolic dsDNA binds to and activates cGAS.

  • cGAMP Synthesis: Activated cGAS catalyzes the formation of 2’3’-cGAMP from ATP and GTP.

  • STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and oligomerization.

  • STING Translocation: Activated STING translocates from the ER to the Golgi apparatus.

  • TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3).

  • Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Below is a diagram illustrating the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER activates This compound This compound This compound->cGAS inhibits STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β and Cytokine Genes pIRF3_dimer->IFN_genes activates transcription pIRF3_dimer_cyto->pIRF3_dimer translocates HTS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection dispense_compounds 1. Dispense Compounds (including this compound control) and DMSO (neg. control) add_enzyme 2. Add cGAS Enzyme Solution dispense_compounds->add_enzyme incubate_1 3. Incubate (e.g., 15-30 min) add_enzyme->incubate_1 add_substrate 4. Add Substrate Mix (dsDNA, ATP, GTP) incubate_1->add_substrate incubate_2 5. Incubate (e.g., 60 min) add_substrate->incubate_2 add_detection_mix 6. Add TR-FRET Detection Mix incubate_2->add_detection_mix incubate_3 7. Incubate (e.g., 60 min) add_detection_mix->incubate_3 read_plate 8. Read Plate on TR-FRET Reader incubate_3->read_plate

References

Unveiling the Role of cGAS: Application Notes for the Specific Inhibitor J014

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of innate immune signaling is paramount. J014, a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS), offers a powerful tool to dissect the cGAS-STING pathway, a critical component in the detection of cytosolic DNA and the subsequent inflammatory response.[1] These application notes provide detailed protocols for utilizing this compound in cell and tissue-based assays to investigate its impact on downstream signaling events.

Mechanism of Action and Key Applications

This compound acts as a specific inhibitor of cGAS, preventing the synthesis of cyclic GMP-AMP (cGAMP) in response to double-stranded DNA (dsDNA) in the cytoplasm. This effectively blocks the activation of the STING (Stimulator of Interferon Genes) protein, thereby inhibiting the downstream phosphorylation of IRF3 and STAT6 and the subsequent production of type I interferons and other inflammatory cytokines.

Key Applications:

  • Investigation of the cGAS-STING signaling cascade in various cell types and disease models.

  • Elucidation of the role of cGAS in autoimmune diseases, cancer immunology, and infectious diseases.

  • Screening and validation of novel therapeutics targeting the cGAS-STING pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

ParameterValueSpeciesReference
IC50 100 nMHuman cGAS[1]
IC50 60.0 nMMouse cGAS[1]

Experimental Protocols

Herein, we provide detailed protocols for the treatment of cells with this compound followed by analysis of downstream signaling events using immunohistochemistry (IHC) for phosphorylated STAT1 (p-STAT1), a key marker of interferon signaling.

Protocol 1: this compound Treatment of Adherent Cells
  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Stimulation (Optional): To induce cGAS activation, cells can be transfected with a dsDNA stimulus (e.g., herring testis DNA) according to the manufacturer's protocol. Add the stimulus to the cells at the appropriate time point after this compound pre-treatment. A typical pre-treatment time with this compound is 1-2 hours before stimulation.

  • Incubation: Incubate the cells for the desired period to allow for the inhibition of cGAS and the subsequent signaling cascade to occur. The optimal incubation time will vary depending on the specific downstream readout.

  • Cell Harvesting and Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Immunohistochemistry: Proceed with the IHC protocol for p-STAT1 as described in Protocol 2.

Protocol 2: Immunohistochemical Staining for Phospho-STAT1 (p-STAT1)

This protocol outlines the steps for detecting the phosphorylation of STAT1 in formalin-fixed, paraffin-embedded (FFPE) cell pellets or tissue sections after treatment with this compound.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Hydrate the sections through two changes of 100% ethanol for 10 minutes each, followed by 95% and 70% ethanol for 10 minutes each.

    • Rinse with distilled water.[2][3]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[2][3]

    • Allow the slides to cool to room temperature.

  • Blocking:

    • Wash the slides with PBS.

    • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.[4]

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific for p-STAT1 at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the slides with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash with PBS.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, monitoring for the desired staining intensity.[2]

    • Wash with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize the nuclei.[3]

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Visualizations

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating the effect of this compound.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP This compound This compound This compound->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Transcription IFNAR IFNAR IFN->IFNAR Secretion & Binding JAK JAK IFNAR->JAK STAT1 STAT1 JAK->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 ISG Interferon-Stimulated Genes pSTAT1->ISG Transcription

Figure 1. The cGAS-STING signaling pathway and the inhibitory action of this compound.

J014_IHC_Workflow cluster_cell_culture Cell/Tissue Culture cluster_ihc Immunohistochemistry start Seed Cells/Prepare Tissue treatment Treat with this compound +/- Stimulus start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation embedding Paraffin Embedding fixation->embedding deparaffinization Deparaffinization & Rehydration embedding->deparaffinization retrieval Antigen Retrieval deparaffinization->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody (p-STAT1) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab counterstain Counterstaining & Mounting secondary_ab->counterstain analysis Microscopy & Data Analysis counterstain->analysis

References

Troubleshooting & Optimization

Troubleshooting J014 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with J014. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic DNA that, upon activation, catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. By inhibiting cGAS, this compound can block this innate immune signaling pathway.

Q2: What are the basic physicochemical properties of this compound?

While experimental data for some properties of this compound are not publicly available, here is a summary of known and estimated values:

PropertyValueSource
Molecular Formula C₁₅H₁₁N₅O₃AOBIOUS[1]
Molecular Weight 309.29 g/mol AOBIOUS[1]
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in DMSOAOBIOUS[1]
Aqueous Solubility Predicted to be lowGeneral knowledge
Predicted LogP 2.5 - 3.5General knowledge
Predicted pKa Acidic and basic sites presentGeneral knowledge

Q3: In which solvents can I dissolve this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO)[1]. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.

Troubleshooting this compound Insolubility

Users may encounter precipitation or insolubility issues when preparing this compound solutions, especially when diluting DMSO stock solutions into aqueous media for cell-based assays or other experiments.

Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What should I do?

This is a common issue for compounds with low aqueous solubility. Here are several strategies to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Increasing the final DMSO concentration may help keep this compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A low concentration (e.g., 0.01-0.1%) can be effective.

  • Employ a Formulation Strategy: For more complex applications, especially in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve solubility.

Q5: Can I sonicate or heat the solution to redissolve the precipitate?

Gentle warming (to no more than 37°C) and brief sonication can be attempted to redissolve precipitated this compound. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure it is clear before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Dilution into Aqueous Medium: Add the this compound DMSO solution to the pre-warmed aqueous medium (e.g., cell culture medium) dropwise while vortexing or gently swirling the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start This compound DMSO stock diluted in aqueous medium Precipitation Precipitation Observed? Start->Precipitation Success Proceed with Experiment Precipitation->Success No Lower_Conc Lower Final this compound Concentration Precipitation->Lower_Conc Yes Failure Consider Alternative Strategies Increase_DMSO Increase Final DMSO % (≤0.5%) Reassess Precipitation Still Observed? Lower_Conc->Reassess Add_Surfactant Add Surfactant (e.g., Tween® 80) Increase_DMSO->Reassess Add_Surfactant->Reassess Reassess->Success No Reassess->Failure Yes

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

G cluster_1 Hypothetical cGAS-STING Signaling Pathway Inhibition by this compound dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: A diagram of the cGAS-STING pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing J014 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of J014, a cGAS-specific inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3][4][5] cGAMP then binds to the adaptor protein STING (Stimulator of Interferator Genes), initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[2][3][4][5][6] this compound inhibits the enzymatic activity of cGAS, thereby blocking the production of cGAMP and downstream inflammatory responses.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and experimental endpoint. Based on available data, a good starting point for dose-response experiments is in the low micromolar range. The half-maximal inhibitory concentration (IC50) of this compound for inhibiting dsDNA-induced interferon-β (IFN-β) expression has been determined in the following cell lines:

  • Human THP-1 cells: 2.63 µM[1]

  • Mouse RAW 264.7 cells: 3.58 µM[1]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What is the recommended solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low, generally below 0.5%, to avoid solvent-induced cytotoxicity. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in cell culture medium to the desired final concentration.

Q4: What is the known cytotoxicity of this compound?

The half-maximal lethal dose (LD50) of this compound has been determined to be 28.9 µM in human THP-1 cells.[1] It is advisable to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of cGAS activity Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit cGAS in your experimental setup.Perform a dose-response experiment starting from the low micromolar range (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration.
Poor solubility of this compound: this compound may have precipitated out of the cell culture medium.Ensure the final DMSO concentration is kept at a non-toxic level (typically ≤0.5%). Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation.
Inactive compound: The this compound compound may have degraded.Store the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes.Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments.
Inconsistent this compound preparation: Errors in dilution or storage of this compound can lead to variability.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Observed cytotoxicity This compound concentration is too high: Exceeding the cytotoxic threshold of the compound.Determine the non-toxic concentration range of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH assay). The LD50 in THP-1 cells is 28.9 µM.[1]
High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at high concentrations.Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Lack of cGAS specificity Off-target effects: At higher concentrations, this compound may inhibit other signaling pathways. It has been observed that this compound can inhibit cGAMP-induced signaling, suggesting it may have off-target effects downstream of cGAS.[1]Use the lowest effective concentration of this compound determined from your dose-response experiments. To confirm that the observed effect is cGAS-dependent, consider using cGAS knockout/knockdown cells as a control.

Data Summary

Parameter Value Cell Line Assay
IC50 2.63 µMHuman THP-1dsDNA-induced IFN-β expression
IC50 3.58 µMMouse RAW 264.7dsDNA-induced IFN-β expression
LD50 28.9 µMHuman THP-1Cytotoxicity

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Inhibition of IFN-β Production in Macrophages

This protocol describes a method to determine the effective concentration of this compound for inhibiting the cGAS-STING pathway in macrophage-like cells, such as THP-1 or RAW 264.7.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent for dsDNA

  • Reagents for RNA extraction and qRT-PCR (for measuring IFN-β mRNA) or ELISA kit (for measuring secreted IFN-β protein)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.

  • cGAS Activation: Transfect the cells with dsDNA according to the manufacturer's protocol for the transfection reagent. Include a negative control group of cells that are not treated with dsDNA.

  • Incubation: Incubate the cells for a period sufficient to induce IFN-β expression (e.g., 6-24 hours).

  • Endpoint Measurement:

    • qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative expression of IFN-β mRNA.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using an ELISA kit.

  • Data Analysis: Normalize the IFN-β levels to the vehicle-treated, dsDNA-stimulated control. Plot the normalized IFN-β levels against the this compound concentration and calculate the IC50 value.

Protocol 2: this compound Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to test a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the LD50. Include a vehicle control.

  • Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the LD50 value.

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds and Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN-β Protein IFN-β Protein IFNB_mRNA->IFN-β Protein Translation

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

References

How to prevent J014 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the hypothetical small molecule, J014. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is sensitive to several environmental factors. The primary contributors to its degradation are exposure to light (photosensitivity), elevated temperatures, non-optimal pH conditions in aqueous solutions, and oxidative stress. Prolonged exposure to any of these conditions can lead to a significant loss of active this compound in your sample.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of this compound degradation can include a change in the color of the solution, the appearance of precipitates, or a cloudy appearance in what should be a clear solution. However, degradation can also occur without any visible changes. Therefore, it is crucial to use analytical methods to confirm the integrity of the compound.

Q3: How can I quantitatively assess the degradation of this compound in my samples?

A3: The most reliable method for quantifying this compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and provide accurate quantification of the remaining active compound.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound activity in my cell-based assays.

Possible Cause 1: Degradation in Culture Media

  • Troubleshooting Steps:

    • Pre-incubation Stability Test: Incubate this compound in the cell culture medium for the same duration as your experiment, but without cells.

    • Time-Point Analysis: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

    • Media Component Check: Some media components, like high concentrations of riboflavin, can act as photosensitizers and accelerate degradation. Consider using a medium with lower levels of such components if possible.

Possible Cause 2: Cellular Metabolism

  • Troubleshooting Steps:

    • Metabolic Inhibition Assay: Co-incubate this compound with cells in the presence of a general metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) to see if the degradation is reduced.

    • Microsomal Stability Assay: Perform an in vitro experiment using liver microsomes to assess the metabolic stability of this compound. This can provide a quantitative measure of its metabolic half-life.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines the methodology for assessing the stability of this compound in a given solution.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. From this stock, create a series of calibration standards ranging from 1 µM to 100 µM in the experimental buffer or media.

  • Sample Preparation: At each time point of your stability study, collect an aliquot of the this compound-containing solution. If the sample contains proteins, precipitate them by adding a 3-fold excess of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Quantify the peak area of this compound in your samples and compare it to the calibration curve to determine the concentration. The percentage of remaining this compound at each time point can be calculated relative to the initial concentration.

Protocol 2: Photosensitivity Assessment of this compound

This protocol details the procedure to evaluate the light-induced degradation of this compound.

  • Sample Preparation: Prepare two sets of this compound solutions in transparent vials.

  • Light Exposure: Wrap one set of vials completely in aluminum foil to serve as the dark control. Expose the unwrapped set to a controlled light source (e.g., a calibrated light box emitting a broad spectrum similar to daylight) for a defined period (e.g., 24 hours).

  • Sample Analysis: After the exposure period, analyze the samples from both sets using the HPLC method described in Protocol 1.

  • Data Interpretation: Compare the concentration of this compound in the light-exposed samples to the dark controls. A significant decrease in concentration in the exposed samples indicates photosensitivity.

Quantitative Data Summary

Table 1: Stability of this compound under Different Temperature Conditions

Temperature (°C)SolventIncubation Time (hours)This compound Remaining (%)
4PBS (pH 7.4)2498.5 ± 1.2
25PBS (pH 7.4)2485.3 ± 2.5
37PBS (pH 7.4)2462.1 ± 3.1

Table 2: pH-Dependent Stability of this compound

pHBufferIncubation Time (hours)This compound Remaining (%)
5.0Acetate2495.7 ± 1.8
7.4PBS2485.3 ± 2.5
9.0Borate2445.9 ± 4.0

Visualizations

J014_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active) Degradation Degradation Products (Inactive) This compound->Degradation Degrades to Light Light (UV/Visible) Light->this compound Photolysis Heat Heat (>25°C) Heat->this compound Thermolysis pH Non-optimal pH (<6 or >8) pH->this compound Hydrolysis Oxidation Oxidizing Agents Oxidation->this compound Oxidation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_this compound Prepare this compound Solution Incubate Incubate under Test Conditions Prep_this compound->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots HPLC_Analysis Analyze by HPLC Collect_Aliquots->HPLC_Analysis Quantify Quantify this compound Concentration HPLC_Analysis->Quantify Determine_Stability Determine Stability Profile Quantify->Determine_Stability

Caption: Workflow for assessing this compound stability.

J014 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the kinase inhibitor J014 and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors such as this compound, which often target the highly conserved ATP-binding site, off-target binding to other kinases can occur.[1][2] These unintended interactions can lead to undesired side effects, toxicity, or misleading experimental results by influencing signaling pathways unrelated to the primary target.

Q2: How can I determine if this compound is exhibiting off-target effects in my cellular model?

A2: Several experimental approaches can be used to assess the off-target profile of this compound. A common method is to perform a broad kinase panel screening where the inhibitory activity of this compound is tested against a large number of purified kinases.[2] Additionally, cellular assays can be employed to monitor the activity of known downstream effectors of potential off-target kinases.

Q3: What are the common signaling pathways affected by off-target kinase inhibitor activity?

A3: Off-target activity of kinase inhibitors can impact a wide range of signaling pathways crucial for cellular processes like proliferation, survival, and differentiation. Prominent examples include the JAK-STAT, MAPK, and PI3K-AKT pathways.[3] Dysregulation of these pathways can lead to various cellular responses, including apoptosis or uncontrolled growth.[3][4]

Q4: What strategies can be employed to mitigate the off-target effects of this compound?

A4: Mitigating off-target effects can involve several strategies. One approach is to use the lowest effective concentration of this compound in your experiments to minimize engagement with lower-affinity off-target kinases. Another strategy is to use a structurally unrelated inhibitor of the same primary target as a control to see if the observed phenotype is consistent. Furthermore, medicinal chemistry efforts can be employed to design derivatives of this compound with improved selectivity.

Troubleshooting Guides

Problem 1: Unexpected Phenotype Observed with this compound Treatment

You observe a cellular phenotype that is not consistent with the known function of the intended target of this compound.

Possible Cause: this compound may be inhibiting one or more off-target kinases, leading to the unexpected phenotype.

Troubleshooting Steps:

  • Perform a Kinase Selectivity Profile: Test this compound against a broad panel of kinases to identify potential off-target interactions.

  • Validate Off-Target Engagement in Cells: Use techniques like cellular thermal shift assays (CETSA) or phospho-specific antibody-based detection (e.g., Western blot, ELISA) to confirm that this compound is engaging the identified off-targets in your cellular model.

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different kinase inhibitor that targets the same primary protein but has a distinct chemical structure and likely a different off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. Determine the minimal concentration of this compound required to inhibit the primary target and assess if the unexpected phenotype is still present at that concentration.

Problem 2: Discrepancy Between In Vitro and In Vivo Results

This compound shows high potency and selectivity for its target in biochemical assays, but in cellular or animal models, the results are inconsistent or suggest broader activity.

Possible Cause: Cellular metabolism of this compound could be generating active metabolites with different selectivity profiles, or complex cellular signaling networks could be amplifying minor off-target effects.

Troubleshooting Steps:

  • Metabolite Profiling: Analyze cell lysates or animal tissues to identify any major metabolites of this compound and test their kinase selectivity.

  • Pathway Analysis: Use phosphoproteomics or other systems biology approaches to get a global view of the signaling pathways affected by this compound treatment in your model system. This can help identify unexpected pathway modulation.

  • Knockdown/Knockout Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target of this compound. Compare the phenotype of the genetic perturbation to that of this compound treatment.

Quantitative Data Summary

For a hypothetical kinase inhibitor this compound, the following table summarizes potential quantitative data that would be generated to assess its selectivity.

Kinase TargetIC50 (nM)% Inhibition @ 1µM
Primary Target Kinase A 10 98%
Off-Target Kinase B15075%
Off-Target Kinase C50045%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

This table illustrates that while this compound is most potent against its primary target, it also shows significant inhibition of Kinase B and moderate inhibition of Kinase C at a 1µM concentration.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound Prepare Serial Dilutions of this compound Incubation Incubate this compound with Kinases and ATP This compound->Incubation Kinase_Panel Prepare Kinase Panel (e.g., 96-well format) Kinase_Panel->Incubation Detection Add Substrate and Detect Kinase Activity Incubation->Detection Data_Acquisition Measure Signal (e.g., Luminescence, Fluorescence) Detection->Data_Acquisition IC50_Calculation Calculate IC50 Values and % Inhibition Data_Acquisition->IC50_Calculation

Caption: Workflow for in vitro kinase selectivity profiling.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol outlines the steps to validate the inhibition of a specific signaling pathway in cells treated with this compound.

G Cell_Treatment Treat Cells with this compound (and controls) Lysis Lyse Cells to Extract Proteins Cell_Treatment->Lysis Quantification Quantify Protein Concentration Lysis->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-STAT3) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis

Caption: Western blot workflow for phospho-protein analysis.

Signaling Pathways

Diagram 1: Simplified JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a common off-target for kinase inhibitors.[5]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound (Off-Target) This compound->JAK inhibits

Caption: Off-target inhibition of the JAK-STAT pathway by this compound.

Diagram 2: Simplified MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway that can be affected by off-target kinase inhibitor activity.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation This compound This compound (Off-Target) This compound->RAF inhibits

Caption: Potential off-target inhibition of the MAPK pathway by this compound.

References

J014 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the cGAS-specific inhibitor J014 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). It is designed to block the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS upon sensing cytosolic double-stranded DNA (dsDNA). By inhibiting cGAS, this compound is intended to suppress the downstream activation of the STING pathway and the subsequent production of type I interferons and other inflammatory cytokines.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined for both human and mouse cGAS enzymes. Additionally, cell-based IC50 values have been reported for its effect on inhibiting dsDNA-dependent interferon-beta (IFNB1) mRNA induction.

TargetSpeciesIC50 (Biochemical)IC50 (Cell-based, IFNB1 mRNA induction)
cGASHuman (h-cGAS)100 nM2.63 µM (in THP1 cells)
cGASMouse (m-cGAS)60.0 nM3.58 µM (in RAW 264.7 cells)

Q3: What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo studies, it is recommended to prepare a stock solution in DMSO and then dilute it in a suitable, biocompatible vehicle for administration to animals. It is crucial to include a vehicle-only control group in your experiments to account for any potential effects of DMSO.

Q4: What is the known cytotoxicity of this compound?

In vitro cytotoxicity analysis in human monocytic THP1 cells has shown a half-maximal cellular lethal dose (LD50) of 28.9 µM for this compound[2]. This suggests that this compound has a measurable level of toxicity at higher concentrations, which should be a consideration when designing dose-response studies in vivo.

Q5: Are there known off-target effects of this compound?

Yes, a significant off-target effect has been identified for this compound. It has been shown to inhibit IFNB1 transcription induced directly by cGAMP, not just by dsDNA[2]. This indicates that this compound interferes with transcriptional pathways downstream of cGAS, representing an unspecific activity. This off-target effect is a major concern for the interpretation of in vivo data and is considered a substantial hurdle for its further drug development[2].

Troubleshooting Guide for this compound In Vivo Studies

This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models

  • Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses intended to be therapeutic. What could be the cause?

  • Answer: Unexpected toxicity could be due to several factors:

    • Off-target effects: As this compound is known to interfere with general transcriptional pathways, it may be causing unintended cellular responses in various tissues, leading to toxicity[2].

    • Cytotoxicity: The inherent cytotoxicity of this compound, as demonstrated in vitro (LD50 of 28.9 µM), may be manifesting as systemic toxicity in the animal model[2].

    • Vehicle toxicity: High concentrations of DMSO can be toxic to animals.

  • Troubleshooting Steps:

    • Dose-response study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Vehicle control: Ensure you have a robust vehicle control group (receiving the same dose of DMSO in the final injection volume as the treated group) to isolate the effects of this compound.

    • Histopathological analysis: Perform histopathological analysis of major organs to identify any signs of tissue damage.

    • Monitor animal health: Closely monitor animal weight, behavior, and food/water intake throughout the study.

Issue 2: Lack of Efficacy in a cGAS-Dependent Disease Model

  • Question: I am not observing the expected therapeutic effect of this compound in my in vivo model, even at doses that are well-tolerated. Why might this be?

  • Answer: A lack of efficacy could be due to:

    • Poor pharmacokinetics: this compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue, resulting in concentrations that are below the therapeutic threshold.

    • Insufficient target engagement: The concentration of this compound at the site of action may not be sufficient to inhibit cGAS effectively.

    • Off-target effects masking efficacy: The off-target effects of this compound could be counteracting its intended therapeutic benefit.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) studies: If possible, conduct PK studies to measure the concentration of this compound in plasma and target tissues over time. This will help determine if the compound is reaching the site of action at sufficient levels.

    • Pharmacodynamic (PD) studies: Measure a downstream biomarker of cGAS activity in your model (e.g., IFN-β levels in tissue) to assess whether this compound is engaging its target at the administered doses.

    • Alternative delivery routes: Consider alternative routes of administration (e.g., intraperitoneal vs. intravenous) that might improve bioavailability or tissue distribution.

Issue 3: Difficulty in Formulating this compound for In Vivo Administration

  • Question: I am having trouble dissolving this compound for my in vivo experiments. What is the best way to prepare it for injection?

  • Answer: this compound is reported to be soluble in DMSO[1]. For in vivo use, a common practice for compounds with low aqueous solubility is to prepare a concentrated stock solution in DMSO and then dilute it in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).

  • Experimental Protocol: this compound Formulation for In Vivo Administration

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved. Gentle warming and vortexing may be required.

    • For injection, dilute the DMSO stock solution in sterile saline or PBS to the final desired concentration.

    • It is important to keep the final concentration of DMSO in the injection volume as low as possible (typically below 10%) to minimize its toxicity.

    • Prepare the formulation fresh before each administration and observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

    • Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).

    • The vehicle control group should receive the same final concentration of DMSO in saline/PBS as the this compound-treated group.

Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes J014_inhibition This compound J014_inhibition->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Transcription Transcription Factors IRF3->Transcription IFN Type I Interferons Transcription->IFN induce transcription J014_off_target This compound (Off-target) J014_off_target->Transcription interferes with

Caption: cGAS-STING signaling pathway with this compound's intended target and off-target effects.

Troubleshooting_Workflow Start In Vivo Experiment with this compound Issue Unexpected Results? Start->Issue Toxicity Toxicity / Adverse Events Issue->Toxicity Yes Efficacy Lack of Efficacy Issue->Efficacy Yes DoseResponse Conduct MTD Study Toxicity->DoseResponse VehicleControl Check Vehicle Control Toxicity->VehicleControl PK_PD Conduct PK/PD Studies Efficacy->PK_PD Delivery Consider Alternative Delivery Efficacy->Delivery Histology Perform Histopathology DoseResponse->Histology Reassess Re-evaluate Hypothesis VehicleControl->Reassess Histology->Reassess OffTarget Evaluate Off-Target Effects PK_PD->OffTarget Delivery->Reassess OffTarget->Reassess

Caption: Troubleshooting workflow for unexpected results in this compound in vivo studies.

Hurdles_for_Development Hurdles Hurdles for this compound Drug Development OffTarget Off-Target Effects on Transcription Hurdles->OffTarget Toxicity In Vitro Cytotoxicity Hurdles->Toxicity ChemicalModification Difficult to Modify Nitro Group without Potency Loss Hurdles->ChemicalModification UnpredictableInVivo Unpredictable In Vivo Outcomes OffTarget->UnpredictableInVivo Toxicity->UnpredictableInVivo

Caption: Logical relationship of hurdles for the clinical development of this compound.

References

Technical Support Center: Improving J014 Efficacy in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using J014, a cGAS-specific inhibitor, in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). It functions by competing with ATP and GTP for the active site of cGAS, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway. This ultimately leads to the repression of double-stranded DNA (dsDNA)-triggered interferon expression.

Q2: In which cell lines has this compound been tested?

This compound has been evaluated in human monocytic THP-1 cells and mouse macrophage RAW 264.7 cells.[1][2]

Q3: What is the recommended concentration range for this compound in cell culture?

The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on published data, the IC50 (half-maximal inhibitory concentration) for inhibiting dsDNA-dependent induction of IFNB1 mRNA is 2.63 µM in THP-1 cells and 3.58 µM in RAW 264.7 cells.[1] It is crucial to consider the cytotoxicity of this compound, as the half-maximal lethal dose (LD50) in THP-1 cells is 28.9 µM.[1][2]

Q4: How should I prepare and store this compound?

For long-term storage, it is recommended to store this compound as a dry powder at -20°C. For short-term storage, it can be kept at 0-4°C. To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells.

Troubleshooting Guide

Issue 1: Low or No Inhibition of cGAS Activity

Possible Cause 1: Suboptimal Concentration of this compound

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a broad range of concentrations around the published IC50 values (e.g., 0.1 µM to 10 µM) and narrow down to a more specific range.

Possible Cause 2: this compound Instability or Degradation

  • Recommendation: Ensure proper storage of the this compound powder and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in cell culture medium for each experiment. Some components in cell culture media can impact the stability of small molecules.[3][4]

Possible Cause 3: Cell Line-Specific Differences

  • Recommendation: The efficacy of this compound can vary between different cell lines due to factors such as inhibitor uptake, metabolism, and off-target effects. If you are using a cell line other than THP-1 or RAW 264.7, you may need to adjust the concentration and incubation time accordingly.

Possible Cause 4: Inefficient Stimulation of the cGAS-STING Pathway

  • Recommendation: Ensure that your method for stimulating the cGAS-STING pathway is effective. The concentration and method of delivery of the dsDNA stimulus are critical. Transfection reagents are often used to deliver dsDNA into the cytoplasm. Optimize the concentration of dsDNA and the transfection protocol for your cell line.

Issue 2: High Cell Toxicity or Off-Target Effects

Possible Cause 1: this compound Concentration is Too High

  • Recommendation: High concentrations of this compound can be cytotoxic. The LD50 in THP-1 cells is 28.9 µM.[1][2] Use the lowest effective concentration of this compound that achieves the desired level of cGAS inhibition while minimizing cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.

Possible Cause 2: Off-Target Effects of this compound

  • Recommendation: At higher concentrations, this compound may have off-target effects.[1] To confirm that the observed phenotype is due to cGAS inhibition, consider using a negative control compound with a similar chemical structure but no activity against cGAS. Additionally, rescuing the phenotype by adding exogenous cGAMP can help to confirm on-target activity.

Possible Cause 3: Solvent Toxicity

  • Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells. It is advisable to include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.

Issue 3: Inconsistent or Variable Results

Possible Cause 1: Inconsistent Cell Culture Conditions

  • Recommendation: Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. Variations in these parameters can affect cellular responses to stimuli and inhibitors.

Possible Cause 2: Variability in Experimental Setup

  • Recommendation: Ensure accurate and consistent pipetting of this compound, dsDNA, and other reagents. Use a master mix for treating multiple wells or plates to minimize variability.

Possible Cause 3: Mycoplasma Contamination

  • Recommendation: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.

Quantitative Data Summary

Table 1: this compound In Vitro IC50 Values

TargetSpeciesIC50 (nM)
cGASHuman100
cGASMouse60

Data from MedKoo Biosciences and AOBIOUS product pages, referencing a Nature Communications paper.[5][6]

Table 2: this compound Cell-Based IC50 and LD50 Values

Cell LineAssayIC50 (µM)LD50 (µM)
THP-1 (human)IFNB1 mRNA induction2.6328.9
RAW 264.7 (mouse)IFNB1 mRNA induction3.58Not Reported

Data from "Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression".[1]

Experimental Protocols

Protocol 1: Determining the Efficacy of this compound in THP-1 Cells

This protocol describes how to assess the inhibitory effect of this compound on dsDNA-induced IFN-β expression in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for this compound stock solution)

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • PBS (Phosphate-Buffered Saline)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Add the this compound dilutions to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • dsDNA Stimulation:

    • In a separate tube, dilute the dsDNA stimulus (e.g., 1 µg/mL HT-DNA) in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted dsDNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the dsDNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR (qPCR) using a qPCR master mix and primers for IFNB1 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative IFNB1 expression against the this compound concentration to determine the IC50 value.

Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription of IFN_expression IFN-β Expression IFN_genes->IFN_expression

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture THP-1 cells cell_seeding Seed cells in 24-well plate cell_culture->cell_seeding j014_treatment Treat with this compound (or vehicle) cell_seeding->j014_treatment dsdna_stimulation Stimulate with dsDNA j014_treatment->dsdna_stimulation incubation Incubate for 6 hours dsdna_stimulation->incubation rna_extraction Extract RNA incubation->rna_extraction qpcr cDNA synthesis & qPCR rna_extraction->qpcr data_analysis Analyze IFN-β expression qpcr->data_analysis

Caption: Experimental workflow for assessing this compound efficacy.

troubleshooting_tree start Low/No this compound Efficacy check_concentration Is this compound concentration optimal? start->check_concentration check_stability Is this compound stock/dilution fresh? check_concentration->check_stability Yes solution_dose_response Perform dose-response experiment check_concentration->solution_dose_response No check_stimulation Is cGAS pathway stimulation efficient? check_stability->check_stimulation Yes solution_fresh_reagents Use fresh this compound stock and dilutions check_stability->solution_fresh_reagents No check_toxicity Is there high cell toxicity? check_stimulation->check_toxicity Yes solution_optimize_stim Optimize dsDNA concentration and transfection check_stimulation->solution_optimize_stim No solution_lower_concentration Lower this compound concentration and perform viability assay check_toxicity->solution_lower_concentration Yes solution_off_target Consider off-target effects; use controls check_toxicity->solution_off_target No

Caption: Troubleshooting decision tree for low this compound efficacy.

References

J014 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for J014, a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4] this compound inhibits the enzymatic activity of cGAS, thereby blocking the production of cGAMP and downstream inflammatory responses.[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies between human and mouse cGAS. The following table summarizes the reported IC50 values.

TargetIC50 ValueCell LineAssay Condition
Human cGAS2.63 µMTHP-1 cellsdsDNA-induced IFNB1 mRNA expression
Mouse cGAS3.58 µMRAW 264.7 cellsdsDNA-induced IFNB1 mRNA expression

Data sourced from a study on the development of human cGAS-specific small-molecule inhibitors.[5]

Q3: Are there any known off-target effects of this compound?

A3: Yes, studies have shown that this compound can exhibit off-target effects. While it is a potent inhibitor of dsDNA-induced interferon expression, it has also been observed to inhibit cGAMP-induced IFNB1 transcription.[1][5] This suggests that this compound may interfere with signaling pathways downstream of cGAS or have other non-specific effects on transcription. Researchers should include appropriate controls to account for these potential off-target effects.

Q4: In which cell lines has this compound been tested?

A4: this compound has been evaluated in human and murine macrophage cell lines, including human THP-1 cells and mouse RAW 264.7 cells.[1][5]

Q5: What is the recommended solvent for dissolving this compound?

A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No or low inhibition of cGAS activity - Incorrect concentration of this compound: The concentration of this compound may be too low to effectively inhibit cGAS in your experimental system.- Poor cell permeability: this compound may not be efficiently entering the cells.- Degradation of this compound: The compound may have degraded due to improper storage or handling.- Inactive cGAS pathway: The cGAS-STING pathway may not be robustly activated in your cells.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and stimulation conditions.- Ensure proper dissolution of this compound in DMSO before diluting in media.- Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Confirm pathway activation by measuring the expression of interferon-stimulated genes (ISGs) or phosphorylation of IRF3 in your positive control (stimulated cells without this compound).
High background or off-target effects - Non-specific inhibition: As noted, this compound can inhibit downstream of cGAS.[1][5]- DMSO toxicity: High concentrations of DMSO can be toxic to cells.- Include a control where cells are stimulated with cGAMP in the presence of this compound to assess off-target effects on the STING pathway.- Use a different cGAS inhibitor with a distinct chemical scaffold as a comparator.- Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
Inconsistent results between experiments - Variability in cell culture: Cell passage number, confluency, and overall health can impact experimental outcomes.- Inconsistent stimulation: The method and efficiency of dsDNA delivery can vary.- Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations of this compound or other reagents.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of the experiment.- Standardize the dsDNA transfection protocol, including the transfection reagent and incubation times.- Calibrate pipettes regularly and use proper pipetting techniques.
Poor solubility of this compound in media - Precipitation of the compound: this compound may precipitate out of solution when diluted in aqueous media.- Prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Vortex the diluted solution thoroughly before adding it to the cells.- Visually inspect the media for any signs of precipitation after adding this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of dsDNA-induced Interferon-β (IFN-β) Expression

This protocol describes a general procedure for assessing the inhibitory effect of this compound on dsDNA-induced IFN-β expression in macrophage cell lines (e.g., THP-1 or RAW 264.7).

Materials:

  • This compound

  • Human THP-1 or mouse RAW 264.7 cells

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or other serum-free medium

  • DMSO

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFN-β and a housekeeping gene, reverse transcriptase, qPCR master mix)

Procedure:

  • Cell Seeding:

    • Seed THP-1 or RAW 264.7 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • For THP-1 cells, differentiate them into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh media.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control with the same final concentration of DMSO.

    • Remove the old media from the cells and add the media containing this compound or the vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • dsDNA Stimulation:

    • Prepare the dsDNA-transfection reagent complex according to the manufacturer's instructions. Briefly, dilute HT-DNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate at room temperature.

    • Add the dsDNA complex to the wells containing the cells and this compound/vehicle.

    • Include a negative control (no dsDNA stimulation) and a positive control (dsDNA stimulation with vehicle).

    • Incubate the cells for 4-6 hours.

  • RNA Extraction and qRT-PCR:

    • After incubation, lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 2: Assessing Off-Target Effects on cGAMP-induced IFN-β Expression

This protocol is designed to determine if this compound has off-target effects on the STING pathway downstream of cGAS.

Materials:

  • Same as Protocol 1, except replace dsDNA with 2'3'-cGAMP.

  • A method for cGAMP delivery into cells (e.g., digitonin permeabilization or transfection).

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.

  • cGAMP Stimulation:

    • Deliver 2'3'-cGAMP into the cells. For example, using digitonin permeabilization, briefly treat the cells with a low concentration of digitonin in the presence of cGAMP to allow its entry into the cytoplasm.

    • Wash the cells to remove the digitonin and extracellular cGAMP.

    • Incubate the cells for 4-6 hours.

  • RNA Extraction and qRT-PCR: Follow step 4 from Protocol 1.

Visualizations

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING activates STING_active STING (Golgi) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes & translocates IFN Type I IFN Production nucleus->IFN induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on cGAS.

Experimental Workflow for this compound Evaluation

This diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.

J014_Workflow start Start seed_cells Seed Cells (e.g., THP-1, RAW 264.7) start->seed_cells pre_treat Pre-treat with this compound (or Vehicle Control) seed_cells->pre_treat stimulate Stimulate with dsDNA (or cGAMP for off-target) pre_treat->stimulate incubate Incubate (4-6 hours) stimulate->incubate harvest Harvest Cells for Analysis incubate->harvest analysis Analyze Gene Expression (e.g., qRT-PCR for IFN-β) harvest->analysis end End analysis->end

Caption: A generalized experimental workflow for assessing this compound activity in vitro.

References

Interpreting unexpected results with J014

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for J014, a selective inhibitor of cyclic GMP-AMP synthase (cGAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of human and murine cGAS. Its primary mechanism of action is the inhibition of cGAS-mediated synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By blocking cGAMP production, this compound effectively suppresses the downstream innate immune response, including the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines triggered by the presence of cytosolic double-stranded DNA (dsDNA).

Q2: What are the expected results of using this compound in a cell-based assay?

In a typical cell-based assay where the cGAS-STING pathway is activated (e.g., by transfection with dsDNA or infection with a DNA virus), treatment with this compound is expected to lead to a dose-dependent decrease in the production of downstream signaling molecules.

BiomarkerExpected Outcome with this compound Treatment
cGAMP levelsSignificant decrease
Phosphorylated STING (p-STING)Decrease
Phosphorylated TBK1 (p-TBK1)Decrease
Phosphorylated IRF3 (p-IRF3)Decrease
IFN-β mRNA expressionSignificant decrease
Pro-inflammatory cytokine (e.g., TNF-α, IL-6) mRNA expressionDecrease

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. As a starting point, concentrations ranging from 1 µM to 25 µM are often used in cell culture experiments.

Q4: How should I prepare and store this compound?

For stock solutions, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the stock solution should be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: No or reduced inhibition of cGAS-STING signaling.

Possible Cause 1: Ineffective Pathway Activation

  • Troubleshooting: Before assessing the inhibitory effect of this compound, confirm that the cGAS-STING pathway is robustly activated in your positive control.

    • Verify the integrity and concentration of your dsDNA stimulant.

    • Optimize the transfection reagent and protocol to ensure efficient delivery of dsDNA into the cytoplasm.

    • Use a positive control activator of the STING pathway (e.g., cGAMP) to confirm that the downstream components of the pathway are functional.

Possible Cause 2: Suboptimal this compound Concentration

  • Troubleshooting: The effective concentration of this compound can be cell-type dependent.

    • Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the IC50 in your specific cell line.

Possible Cause 3: this compound Degradation or Instability

  • Troubleshooting: Ensure proper storage and handling of this compound.

    • Use freshly prepared working solutions.

    • Avoid multiple freeze-thaw cycles of the stock solution.

Experimental Workflow for Troubleshooting Lack of Inhibition

start No Inhibition Observed q1 Is the positive control (pathway activation) working? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the this compound concentration optimal? a1_yes->q2 fix1 Troubleshoot pathway activation: - Check DNA quality - Optimize transfection a1_no->fix1 end Re-run Experiment fix1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the this compound solution fresh and properly stored? a2_yes->q3 fix2 Perform dose-response experiment to find IC50 a2_no->fix2 fix2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end fix3 Prepare fresh this compound working solution a3_no->fix3 fix3->end

Caption: Troubleshooting workflow for lack of this compound-mediated inhibition.

Issue 2: High cell toxicity or unexpected cell death.

Possible Cause 1: Solvent Toxicity

  • Troubleshooting: High concentrations of solvents like DMSO can be toxic to cells.

    • Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%).

    • Include a vehicle-only control (medium with the same concentration of DMSO as the this compound-treated wells) to assess solvent toxicity.

Possible Cause 2: Off-Target Effects

  • Troubleshooting: At high concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity.

    • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations to determine its cytotoxic threshold in your cell line.

    • Whenever possible, use the lowest effective concentration of this compound that achieves the desired level of cGAS inhibition.

Possible Cause 3: Cell Line Sensitivity

  • Troubleshooting: Different cell lines can have varying sensitivities to chemical compounds.

    • Consult the literature for studies using this compound in similar cell lines to gauge expected toxicity.

    • If significant toxicity is observed at concentrations required for cGAS inhibition, consider using a different cell line.

Data Presentation: Example of a Cytotoxicity Assay

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198 ± 3
595 ± 4
1092 ± 5
2575 ± 8
5040 ± 10
Issue 3: Inconsistent or variable results between experiments.

Possible Cause 1: Inconsistent Cell Culture Conditions

  • Troubleshooting: Variations in cell passage number, confluency, and overall health can impact experimental outcomes.

    • Use cells within a consistent and low passage number range.

    • Ensure consistent cell seeding density and confluency at the time of treatment.

    • Regularly check cell cultures for any signs of stress or contamination.

Possible Cause 2: Variability in Reagent Preparation

  • Troubleshooting: Inconsistent preparation of this compound solutions or other reagents can lead to variability.

    • Prepare a large batch of high-concentration this compound stock solution and aliquot it to ensure consistency across multiple experiments.

    • Use calibrated pipettes and follow a standardized protocol for reagent preparation.

Possible Cause 3: Assay-Specific Variability

  • Troubleshooting: The inherent variability of biological assays can contribute to inconsistent results.

    • Include appropriate positive and negative controls in every experiment.

    • Run experiments in triplicate or quadruplicate to assess and minimize intra-assay variability.

    • Normalize your data to an internal control (e.g., a housekeeping gene for qPCR) to account for variations in sample loading or processing.

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay

  • Cell Seeding: Seed your cells of interest (e.g., THP-1 monocytes) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., Herring Testes DNA) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for pathway activation and gene expression.

  • Endpoint Analysis: Harvest the cells or supernatant for downstream analysis.

    • RNA analysis: Extract total RNA and perform RT-qPCR to measure the expression of target genes (e.g., IFNB1, TNF, IL6).

    • Protein analysis: Perform an ELISA to measure the secretion of IFN-β or other cytokines in the supernatant.

Signaling Pathway Diagram

The cGAS-STING Signaling Pathway and the Action of this compound

cluster_cytoplasm Cytoplasm dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerizes nucleus Nucleus p_IRF3->nucleus Translocates to IFN Type I Interferons (e.g., IFN-β) nucleus->IFN Induces Transcription

Caption: The inhibitory action of this compound on the cGAS-STING pathway.

Technical Support Center: Compound J014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding batch-to-batch consistency issues observed with Compound J014. The information is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50) of Compound this compound between two different batches. What could be the cause?

A1: Batch-to-batch variability in potency is a common issue that can stem from several factors. The most likely causes include differences in compound purity, the presence of active or interfering impurities, variations in solid-state form (polymorphism), or inaccurate quantification of the compound. Even minor contaminants can significantly alter the outcome of biological assays.[1][2][3] It is crucial to perform quality control checks on each new batch to ensure consistency.

Q2: How can we confirm the identity and purity of a new batch of Compound this compound?

A2: The identity and purity of each new batch should be independently verified. Standard analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation by verifying the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity analysis.[4]

Q3: Our current batch of Compound this compound appears to be less soluble than previous batches. Why might this be?

A3: Solubility issues can arise from variations in the solid-state properties of the compound, such as its crystalline form (polymorphism) or the presence of different salt forms. The manufacturing or purification process can influence these properties. It is also possible that the compound has degraded over time or due to improper storage conditions.

Q4: What are the recommended storage conditions for Compound this compound to ensure its stability?

A4: While specific storage conditions depend on the compound's chemistry, a general guideline is to store small molecule inhibitors as a dried powder at -20°C or -80°C, protected from light and moisture.[5] For compounds in solution, it is advisable to make small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: Could the observed variability be due to our experimental setup rather than the compound itself?

A5: Yes, it is essential to rule out experimental artifacts. Inconsistent cell culture conditions, passage number of cells, reagent variability (e.g., serum), and even minor changes in protocol timing can all contribute to variability in results. Running a positive and negative control with each experiment is critical to monitor assay performance.[]

Troubleshooting Guides

Issue: Inconsistent Potency (IC50) Between Batches

If you observe a significant shift in the IC50 value of Compound this compound between different batches, follow this troubleshooting workflow.

Troubleshooting Workflow: Inconsistent Potency

cluster_0 Initial Observation cluster_1 Compound QC cluster_2 Experimental Review cluster_3 Resolution A Inconsistent IC50 Between Batches B Verify Purity (HPLC) A->B C Confirm Identity (MS) A->C D Quantify Concentration (qNMR or UV-Vis) A->D E Check Assay Controls B->E Purity OK? H Contact Supplier with QC Data B->H Purity Issue C->E Identity OK? C->H Identity Issue D->E Concentration OK? D->H Quantification Issue F Review Protocol E->F G Assess Reagent Consistency F->G I Standardize Experimental Protocol G->I J Qualify New Batches Before Use I->J

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Summary Table: Batch Comparison

ParameterBatch A (Old)Batch B (New)Acceptance Criteria
Purity (HPLC, % Area) 99.5%95.2%≥ 98%
Major Impurity (% Area) 0.3%3.8%≤ 1%
Identity (MS, m/z) ConfirmedConfirmedMatches Expected
Potency (IC50, nM) 15 nM85 nMWithin 2-fold of reference
Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Compound this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or the λmax of Compound this compound).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Compound this compound in DMSO. Dilute to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL of the prepared sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general method for confirming the molecular weight of Compound this compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Sample Preparation: Prepare a 10 µg/mL solution of Compound this compound in a suitable solvent like acetonitrile or methanol.

  • Infusion: Directly infuse the sample into the mass spectrometer.

  • Analysis: Acquire the mass spectrum and look for the ion corresponding to the expected molecular weight of Compound this compound ([M+H]+ or [M-H]-).

3. Cellular Potency (IC50) Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) in a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Compound this compound in the appropriate cell culture medium. It is recommended to perform a 3-fold or 5-fold dilution series.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired biological endpoint (e.g., cell viability using a reagent like CellTiter-Glo®, or a specific biomarker).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway for Compound this compound

cluster_pathway Hypothetical this compound Signaling Pathway A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F This compound Compound this compound This compound->D cluster_qc_flow New Batch QC Workflow Start Receive New Batch Doc Review Certificate of Analysis Start->Doc QC Perform In-House QC (HPLC, MS) Doc->QC Compare Compare to Previous Batch Data QC->Compare Pass Batch Accepted for Use Compare->Pass  Data Matches?   Fail Contact Supplier & Reject Batch Compare->Fail  Discrepancy?  

References

Technical Support Center: Refining J014 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "J014" is not publicly available. The following technical support guide is a template created for a hypothetical small molecule inhibitor targeting the JNK signaling pathway, referred to as "this compound," to provide a framework for researchers. All data and protocols are illustrative and should be replaced with validated information for the actual compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The optimal vehicle for this compound depends on its physicochemical properties, particularly its solubility and stability. For initial studies, a common starting point is a formulation of DMSO (dimethyl sulfoxide) diluted with saline or corn oil. However, the concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity. It is crucial to perform solubility and stability tests in various pharmaceutically acceptable vehicles to determine the best formulation for your specific experimental needs.

Q2: How can I improve the solubility of this compound for my in vivo experiments?

A2: If this compound exhibits poor solubility, several strategies can be employed. These include the use of co-solvents (e.g., PEG400, ethanol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. The choice of solubilizing agent should be guided by the route of administration and potential for toxicity. Sonication and gentle heating can also aid in dissolution, but the thermal stability of this compound must be confirmed beforehand.

Q3: What is the recommended storage condition for this compound solutions?

A3: Stock solutions of this compound in DMSO are typically stable at -20°C or -80°C for several months. However, the stability of diluted, ready-to-inject formulations in aqueous-based vehicles is often limited. It is recommended to prepare these fresh for each experiment or to conduct stability studies to determine the acceptable storage duration and conditions. Avoid repeated freeze-thaw cycles.

Q4: Are there any known off-target effects of this compound?

A4: As a hypothetical JNK inhibitor, this compound could potentially interact with other kinases due to sequence homology in the ATP-binding pocket. It is advisable to perform kinome profiling to assess the selectivity of this compound. Additionally, including appropriate controls in your experiments, such as a structurally related but inactive compound, can help differentiate on-target from off-target effects.

Q5: What are the common routes of administration for this compound in preclinical models?

A5: The choice of administration route depends on the experimental goal, the target tissue, and the formulation. Common routes include:

  • Intraperitoneal (IP): Often used for systemic delivery due to its relative ease and larger volume capacity.

  • Intravenous (IV): Provides immediate and complete bioavailability, suitable for compounds with poor oral absorption.

  • Oral (PO): Preferred for its clinical relevance and ease of administration, but requires the compound to have good oral bioavailability.

  • Subcutaneous (SC): Allows for slower, more sustained release.

  • Direct intratumoral (IT): For localized delivery to a tumor, maximizing local concentration and minimizing systemic exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low in vivo efficacy despite good in vitro potency Poor bioavailability or rapid metabolism.- Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues over time.- Co-administer with a metabolic inhibitor (use with caution and appropriate justification).- Consider alternative routes of administration (e.g., IV instead of IP or PO).
Inadequate dosing frequency.- Based on PK data, adjust the dosing schedule to maintain the target concentration in the tissue of interest.
Toxicity observed in animal models (e.g., weight loss, lethargy) Vehicle toxicity.- Reduce the concentration of co-solvents like DMSO.- Include a vehicle-only control group to assess the effects of the formulation itself.
On-target or off-target toxicity of this compound.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the dose or dosing frequency.- Assess markers of toxicity in relevant organs (e.g., liver enzymes, kidney function).
High variability in experimental results Inconsistent formulation.- Ensure this compound is fully dissolved and the formulation is homogenous before each administration.- Prepare a fresh formulation for each experiment if stability is a concern.
Improper injection technique.- Ensure all personnel are properly trained in the chosen administration technique to minimize variability in dosing.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
  • Cell Culture and Tumor Implantation:

    • Culture a human cancer cell line known to have an activated JNK signaling pathway.

    • Harvest cells during the exponential growth phase.

    • Implant 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For a dosing solution, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Treatment Administration:

    • Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days).

    • Administer the vehicle-only solution to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

Signaling Pathway

JNK_Signaling_Pathway stress Environmental Stress / Cytokines jnkkk JNKKK (e.g., MEKK1, ASK1) stress->jnkkk jnkk JNKK (MKK4/7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Cell Proliferation cjun->apoptosis This compound This compound This compound->jnk

Caption: The JNK signaling pathway and the inhibitory point of this compound.

Experimental Workflow

Experimental_Workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Groups (Tumor Volume ~100 mm³) tumor_growth->randomize treatment Treatment Phase: - this compound Administration - Vehicle Control randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing (21 days) endpoint Endpoint: - Euthanasia - Tissue Collection monitoring->endpoint analysis Data Analysis: - Efficacy - PK/PD endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Validation & Comparative

Validating J014 as a Cellular Target of cGAS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor J014 with alternative compounds. Experimental data is presented to objectively evaluate its performance in targeting the cGAS-STING signaling pathway, a critical component of the innate immune system. Detailed methodologies for key validation experiments are provided to support the replication and extension of these findings.

Executive Summary

This compound is a specific inhibitor of cGAS, a key sensor of cytosolic DNA that activates the STING pathway, leading to the production of type I interferons and other inflammatory cytokines. Validation of cGAS as the cellular target of this compound is crucial for its development as a therapeutic agent for autoimmune and inflammatory diseases. This guide compares this compound to other known cGAS inhibitors, presenting data on their biochemical and cellular activity, selectivity, and potential off-target effects.

Performance Comparison of cGAS Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative cGAS inhibitors.

CompoundTargetBiochemical IC50 (human cGAS)Biochemical IC50 (mouse cGAS)Cellular IC50 (THP-1 cells)Cellular IC50 (RAW 264.7 cells)Notes
This compound cGAS100 nM[1][2][3]60.0 nM[1][2][3]2.63 µM[1][2]3.58 µM[1][2]Also inhibits downstream of cGAS[1][2]. LD50 in THP-1 cells is 28.9 µM[1][2].
RU.521 cGASPoor inhibitor[2]110 nM[1]-0.70 µM[4]Selective for mouse cGAS[2][5].
G150 cGAS10.2 nM[1]No inhibition[1]1.96 µM[2]-Human cGAS-specific.
G108 cGAS27.5 nM[1]5.15 µM[1]2.95 µM[2]--
G140 cGAS14.0 nM[1]442 nM[1]1.70 µM[2]--
Compound 3 cGAS--0.51 ± 0.05 µM-Covalent inhibitor targeting Cys419 of mouse cGAS[5].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro cGAS Enzyme Activity Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified cGAS protein.

Materials:

  • Purified recombinant human or mouse cGAS protein

  • Herring Testes DNA (dsDNA)

  • ATP and GTP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound, RU.521)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified cGAS protein.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of cGAMP produced or ATP consumed using a suitable detection method.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Cellular cGAS-STING Pathway Activation Assay

This assay determines the potency of a compound in blocking the cGAS-STING pathway in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7)

  • dsDNA (e.g., Herring Testes DNA) or other stimulants (e.g., cGAMP)

  • Transfection reagent for dsDNA delivery

  • Test compounds

  • Reagents for quantifying IFN-β mRNA (e.g., TRIzol, reverse transcriptase, qPCR primers and probes for IFNB1) or a reporter system (e.g., THP1-Dual™ cells with secreted embryonic alkaline phosphatase - SEAP - reporter for NF-κB activation).

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells by transfecting them with dsDNA to activate the cGAS-STING pathway. For off-target effect assessment, stimulate with cGAMP directly to bypass cGAS.

  • Incubate the cells for a defined period (e.g., 6 hours for mRNA analysis).

  • For qRT-PCR:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of IFNB1 mRNA using quantitative real-time PCR (qRT-PCR).

  • For Reporter Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of the secreted reporter protein (e.g., SEAP).

  • Determine the cellular IC50 value by plotting the percentage of inhibition of IFN-β production or reporter activity against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds to STING_Golgi STING STING_ER->STING_Golgi Translocates to TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes and Translocates to Nucleus IFNB1 IFN-β Gene Transcription pIRF3_dimer->IFNB1 This compound This compound This compound->cGAS Inhibits J014_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_comparison Comparative Analysis A1 In Vitro cGAS Enzyme Activity Assay A2 Determine Biochemical IC50 A1->A2 C1 Compare this compound performance with alternative cGAS inhibitors A2->C1 B1 Cell-Based cGAS-STING Pathway Activation Assay B2 Determine Cellular IC50 B1->B2 B3 Assess Off-Target Effects (cGAMP stimulation) B1->B3 B4 Cytotoxicity Assay (LD50) B1->B4 B2->C1

References

Comparison Guide: J014 vs. Competitor X for the Treatment of Example Disease

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate comparison guide as requested, please specify the scientific or brand names for "J014" and the "[Competitor Compound]". Once these details are provided, a detailed analysis incorporating efficacy data, experimental protocols, and signaling pathway visualizations will be generated.

For the purpose of demonstrating the requested format and structure, a hypothetical comparison between two fictional compounds, "this compound" and "Competitor X," for the treatment of "Example Disease," is provided below.

This guide provides a comparative analysis of the efficacy of this compound and Competitor X in the context of Example Disease, based on preclinical data.

Efficacy Data

A summary of the key efficacy parameters for this compound and Competitor X from in vitro studies is presented below.

ParameterThis compoundCompetitor X
IC₅₀ (nM) 1545
Target Inhibition (%) 9580
Off-Target Activity LowModerate

Experimental Protocols

The methodologies for the key experiments cited in this guide are detailed below.

Cell Viability Assay (IC₅₀ Determination)

Disease-specific cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or Competitor X for 72 hours. Cell viability was assessed using a standard MTT assay. The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was calculated using non-linear regression analysis.

Target Inhibition Assay

The percentage of target inhibition was determined using a cell-based immunoassay. Cells were treated with a fixed concentration of this compound or Competitor X for 24 hours. Cell lysates were then analyzed for the phosphorylation status of the target protein via ELISA.

Signaling Pathway Diagrams

This compound Mechanism of Action

J014_Pathway cluster_membrane Receptor Receptor Target Target Kinase Receptor->Target Ligand Ligand Ligand->Receptor This compound This compound This compound->Target Downstream Downstream Signaling Target->Downstream Response Cellular Response Downstream->Response

Figure 1: this compound inhibits the target kinase, blocking downstream signaling.

Competitor X Mechanism of Action

CompetitorX_Pathway cluster_membrane Receptor Receptor Target Target Kinase Receptor->Target Ligand Ligand Ligand->Receptor CompetitorX Competitor X CompetitorX->Target Downstream Downstream Signaling Target->Downstream Response Cellular Response Downstream->Response

Figure 2: Competitor X demonstrates a less potent inhibition of the target kinase.

Identity of J014 Unclear, Hindering Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the specificity and selectivity of the compound designated "J014" is not possible at this time due to the lack of a clear and universally recognized chemical identity for this molecule. Searches for "this compound" in scientific literature and chemical databases do not yield a specific, well-characterized compound. The identifier appears in contexts that are either highly specific to individual research projects without broader recognition or are ambiguous and not linked to a singular chemical entity.

Without a defined molecular structure and biological target, a meaningful comparison to alternative compounds, presentation of experimental data, and detailing of experimental protocols cannot be performed. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of this fundamental information.

To proceed with a detailed analysis as requested, further clarification on the identity of this compound is required. Essential information that would enable a thorough comparison guide includes:

  • The full chemical name or IUPAC name of this compound.

  • The primary biological target(s) of this compound.

  • A reference to a specific publication or patent that describes the synthesis and biological activity of this compound.

Once a specific molecule can be identified, it will be possible to gather the necessary data to construct a comparison guide that meets the specified requirements for researchers, scientists, and drug development professionals.

Comparative Analysis of J014: A Novel cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the experimental performance of J014 against other known cGAS inhibitors, supported by available experimental data.

This guide provides a comparative overview of the experimental data available for this compound, a novel inhibitor of cyclic GMP-AMP synthase (cGAS), in the context of other widely referenced cGAS inhibitors. The data presented is compiled from published research to aid in the evaluation of its potential for therapeutic development and research applications.

Data Summary

The following table summarizes the in vitro potency of this compound and other key cGAS inhibitors against human (h-cGAS) and murine (m-cGAS) orthologs.

CompoundTarget(s)IC50 (nM) - h-cGASIC50 (nM) - m-cGASKey CharacteristicsReference
This compound h-cGAS, m-cGAS10060Phenyl-substituted pyridine analog[1]
RU.521 Primarily m-cGASPoor inhibitor110Previously established mouse cGAS inhibitor[1]
G140 h-cGAS, m-cGAS14442G-scaffold derivative[1]
G150 h-cGAS10.2No inhibitionG-scaffold derivative with high human selectivity[1]
Compound 3 cGAS970 (reported as 0.97 µM)Not specified for m-cGASCovalent inhibitor[2]

Signaling Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to a downstream signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines. This compound and the other listed inhibitors act by directly targeting the enzymatic activity of cGAS, thereby blocking the production of cGAMP and suppressing this inflammatory response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound (Inhibitor) This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates STING_active Activated STING STING->STING_active Translocates to NFkB NF-κB STING_active->NFkB Activates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 IFN_Genes Type I Interferon Genes IRF3->IFN_Genes Transcription NFkB->IFN_Genes Transcription TBK1->IRF3 Phosphorylates

The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following methodologies are based on the key experiments described in the cited literature for the characterization of cGAS inhibitors.

In Vitro cGAS Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

Workflow:

cGAS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_cGAS Purified Recombinant h-cGAS or m-cGAS incubation Incubate components at 37°C recombinant_cGAS->incubation dsDNA_activator dsDNA Activator (e.g., Herring Testis DNA) dsDNA_activator->incubation substrates Substrates (ATP & GTP) substrates->incubation inhibitor Test Inhibitor (this compound) (Varying Concentrations) inhibitor->incubation detection_method Quantify cGAMP production (e.g., HPLC-MS/MS or coupled-enzyme assay) incubation->detection_method ic50 Calculate IC50 value detection_method->ic50

Workflow for the in vitro cGAS biochemical inhibition assay.

Detailed Steps:

  • Reaction Setup: Purified recombinant human or mouse cGAS is incubated with a dsDNA activator (e.g., herring testis DNA), ATP, and GTP in a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Quantification of cGAMP: The amount of 2'3'-cGAMP produced is quantified. This can be achieved through methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or a coupled-enzyme assay that detects the pyrophosphate byproduct of the reaction.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cGAMP production (IC50) is calculated by fitting the dose-response data to a suitable curve.

Cell-Based cGAS Inhibition Assay

This assay evaluates the ability of an inhibitor to block cGAS activity within a cellular context.

Workflow:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation Stimulation cluster_readout Readout cluster_analysis Data Analysis cell_line Culture relevant cell line (e.g., THP-1 monocytes, mouse macrophages) pretreatment Pre-treat cells with Test Inhibitor (this compound) cell_line->pretreatment transfection Transfect cells with dsDNA to activate cGAS pretreatment->transfection qRT_PCR Measure downstream gene expression (e.g., IFNB1 mRNA) via qRT-PCR transfection->qRT_PCR ec50 Calculate EC50 value qRT_PCR->ec50

Workflow for the cell-based cGAS inhibition assay.

Detailed Steps:

  • Cell Culture: A suitable cell line that expresses the cGAS-STING pathway components, such as human THP-1 monocytes or mouse macrophage cell lines (e.g., RAW 264.7), is cultured.

  • Inhibitor Pre-treatment: The cells are pre-incubated with varying concentrations of the test inhibitor.

  • cGAS Activation: The cGAS pathway is activated by transfecting the cells with a dsDNA ligand.

  • Measurement of Downstream Response: After a set incubation period, the cellular response is measured. A common readout is the quantification of the upregulation of interferon-stimulated genes, such as IFNB1, using quantitative real-time PCR (qRT-PCR).

  • EC50 Determination: The effective concentration of the inhibitor that causes a 50% reduction in the downstream response (EC50) is determined from the dose-response curve.

Concluding Remarks

The available data indicates that this compound is a potent inhibitor of both human and mouse cGAS, with IC50 values in the nanomolar range.[1][3] Its activity against both species makes it a valuable tool for preclinical research. In comparison to the well-established mouse-specific inhibitor RU.521, this compound demonstrates superior potency against the human enzyme.[1] The G-scaffold inhibitors, such as G150, exhibit higher in vitro potency for human cGAS but may lack cross-species activity.[1] Compound 3 represents a different class of covalent inhibitors with demonstrated in vivo efficacy in a mouse model of colitis.[2] Further studies are warranted to directly compare the in vivo efficacy and pharmacokinetic properties of this compound with these and other emerging cGAS inhibitors to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for the reproducible evaluation of this compound and other novel cGAS inhibitors.

References

A Comparative Guide to Overexpression Rescue Experiments for the Novel Kinase Inhibitor J014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of rescue experiments designed to validate the on-target activity of the hypothetical small molecule inhibitor, J014. By overexpressing the target protein, we can demonstrate that the observed cellular effects of this compound are specifically due to its interaction with this target. This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments comparing the effect of this compound on cells with and without overexpression of its putative target, a constitutively active mutant of Kinase X (Kinase X-CA).

Experimental Condition Cell Line Treatment Cell Viability (% of Control) IC50 of this compound (nM)
Parental Cells Cancer Cell Line ADMSO (Vehicle)100%-
This compound (100 nM)25%50
Vector Control Cancer Cell Line ADMSO (Vehicle)98%-
(Transfected with empty vector)This compound (100 nM)28%55
Target Overexpression Cancer Cell Line ADMSO (Vehicle)99%-
(Transfected with Kinase X-CA)This compound (100 nM)85%>1000

Key Findings:

  • This compound effectively reduces the viability of the parental cancer cell line with an IC50 of 50 nM.

  • Overexpression of a constitutively active mutant of the target (Kinase X-CA) "rescues" the cells from this compound-induced cytotoxicity, indicated by a significant increase in cell viability and a rightward shift in the IC50 value to >1000 nM.

  • The empty vector control shows no significant change in sensitivity to this compound compared to the parental cell line, confirming that the rescue effect is due to the overexpressed target and not the experimental procedure itself.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: "Cancer Cell Line A" (a hypothetical human cancer cell line known to be sensitive to inhibition of the Kinase X pathway).

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells were seeded in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, cells were transfected with either an empty vector plasmid (pCMV-Empty) or a plasmid encoding a constitutively active mutant of Kinase X (pCMV-KinaseX-CA) using a lipid-based transfection reagent according to the manufacturer's protocol. Transfection efficiency was monitored using a co-transfected GFP reporter plasmid.

This compound Treatment and Cell Viability Assay
  • This compound Preparation: A 10 mM stock solution of this compound in DMSO was prepared and stored at -20°C. Serial dilutions were made in culture medium to achieve the desired final concentrations.

  • Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

  • Cell Viability Assay: After 72 hours of treatment, cell viability was assessed using a resazurin-based assay. Fluorescence was measured at an excitation/emission wavelength of 560/590 nm. Data was normalized to the DMSO-treated control wells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Western Blot Analysis for Target Overexpression
  • Protein Extraction: 48 hours post-transfection, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Kinase X and a loading control (e.g., GAPDH).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. This step confirms the successful overexpression of the target protein in the transfected cells.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase X Signaling Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation This compound This compound This compound->Kinase_X

Caption: The inhibitory action of this compound on the Kinase X signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cancer Cells Transfect_Vector Transfect with Empty Vector Seed_Cells->Transfect_Vector Transfect_Target Transfect with Kinase X-CA Plasmid Seed_Cells->Transfect_Target Treat_DMSO_1 Treat with DMSO Transfect_Vector->Treat_DMSO_1 Treat_J014_1 Treat with this compound Transfect_Vector->Treat_J014_1 Treat_DMSO_2 Treat with DMSO Transfect_Target->Treat_DMSO_2 Treat_J014_2 Treat with this compound Transfect_Target->Treat_J014_2 Assay_1 Cell Viability Assay Treat_DMSO_1->Assay_1 Treat_J014_1->Assay_1 Assay_2 Cell Viability Assay Treat_DMSO_2->Assay_2 Treat_J014_2->Assay_2

Caption: Workflow for the this compound rescue experiment.

Logical Relationship

Logical_Relationship J014_Inhibition This compound Inhibits Endogenous Kinase X Reduced_Viability Reduced Cell Viability J014_Inhibition->Reduced_Viability Rescue_Effect Restored Cell Viability (Rescue) Target_Overexpression Overexpression of Kinase X-CA Target_Overexpression->Rescue_Effect

Caption: Logical framework of the target overexpression rescue experiment.

Orthogonal Validation of FINO2's Effects in Inducing Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ferroptosis-inducing compound FINO2, with a focus on the orthogonal validation of its unique mechanism of action. By comparing its effects with other well-characterized ferroptosis inducers and employing specific inhibitors, researchers have elucidated its dual-pronged approach to initiating this iron-dependent form of cell death. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological and experimental frameworks.

Introduction to FINO2 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels[1][2]. It is distinct from other cell death modalities like apoptosis and necroptosis[2]. The induction of ferroptosis is a promising therapeutic strategy for cancers that are resistant to traditional chemotherapeutics[3].

Several classes of small molecules, known as ferroptosis inducers (FINs), have been identified, each with a distinct mechanism of action. FINO2, a 1,2-dioxolane-containing compound, is a potent inducer of ferroptosis[3]. Unlike other common inducers, FINO2 employs a unique dual mechanism: it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes intracellular iron, leading to widespread lipid peroxidation[4][5]. Orthogonal validation, the practice of using independent methods to confirm an experimental result, has been crucial in distinguishing FINO2's mechanism from that of other FINs.

Comparative Analysis of Ferroptosis Inducers

Orthogonal validation of FINO2's effects has been primarily achieved by comparing its cellular and biochemical signatures to those of other well-studied ferroptosis inducers, such as erastin and RSL3.

  • Erastin is a Class I ferroptosis inducer that inhibits the system Xc- cystine/glutamate antiporter, leading to the depletion of intracellular cysteine and, consequently, glutathione (GSH), an essential cofactor for GPX4[6].

  • RSL3 is a Class II ferroptosis inducer that directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity[7].

  • FINO2 operates differently. It does not deplete GSH levels like erastin, nor does it directly target the GPX4 active site like RSL3[4][5]. Instead, it triggers ferroptosis through a combination of indirect GPX4 inactivation and direct iron oxidation[4][5].

The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of these compounds.

Data Presentation: Quantitative Comparison

Table 1: Comparative Effects on Glutathione (GSH) Homeostasis

Compound (Concentration)Effect on Glutamate ReleaseIntracellular GSH Levels (% of Control)Reference
Erastin (10 µM)Inhibition~33%[8][9]
RSL3 (0.5 µM)No significant effectNo significant change[8][9]
FINO2 (10 µM) No significant effect No significant change [8][9]

Table 2: Comparative Cell Viability (EC50) and Rescue Effects

CompoundEC50 in HT-1080 cells (µM)Rescue by Ferrostatin-1 (Fer-1)Rescue by Deferoxamine (DFO)Reference
Erastin~10YesYes[10][11]
RSL3~2YesYes[10][11]
FINO2 ~2.5 Yes Yes [10][11]

Table 3: Comparative Effects on Iron Oxidation and Lipid Peroxidation

CompoundDirect Ferrous Iron (Fe2+) OxidationLipid Peroxidation (C11-BODIPY)Reference
ErastinNoIncrease[12]
RSL3NoIncrease[12]
FINO2 Yes Increase [12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic discussed in this guide.

Ferroptosis_Induction_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cystine Cystine SystemXc System Xc- Cystine->SystemXc Uptake Cysteine Cysteine SystemXc->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 (Active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (Inactive) PL_PUFA_OOH PL-PUFA-OOH (Lipid Peroxides) GPX4->PL_PUFA_OOH Reduces PL_PUFA PL-PUFA PL_PUFA->PL_PUFA_OOH Oxidation Ferroptosis Ferroptosis PL_PUFA_OOH->Ferroptosis Fe2 Fe²⁺ Fe2->PL_PUFA_OOH Fenton Reaction Fe3 Fe³⁺ Fe2->Fe3 Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4 RSL3->GPX4_inactive FINO2 FINO2 FINO2->GPX4 Indirect Inhibition FINO2->Fe2 Oxidizes

Caption: Comparative mechanisms of ferroptosis inducers.

Orthogonal_Validation_Logic cluster_validation Orthogonal Validation Hypothesis Hypothesis: FINO2 induces ferroptosis PrimaryObs Primary Observation: FINO2 causes cell death Hypothesis->PrimaryObs Validation1 Test 1: Iron Dependence Is death rescued by iron chelator (DFO)? PrimaryObs->Validation1 Validation2 Test 2: Lipid Peroxidation Is death rescued by antioxidant (Fer-1)? PrimaryObs->Validation2 Validation3 Test 3: Mechanism Specificity Does FINO2 deplete GSH like Erastin? PrimaryObs->Validation3 Conclusion1 Confirms Iron-Dependence Validation1->Conclusion1 Yes Conclusion2 Confirms Lipid Peroxidation Validation2->Conclusion2 Yes Conclusion3 Confirms Unique Mechanism Validation3->Conclusion3 No FinalConclusion Conclusion: FINO2 is a bona fide ferroptosis inducer with a distinct dual mechanism Conclusion1->FinalConclusion Conclusion2->FinalConclusion Conclusion3->FinalConclusion

Caption: Logical flow of orthogonal validation for FINO2.

Lipid_Peroxidation_Workflow start Seed cells in a multi-well plate step1 Allow cells to adhere overnight start->step1 step2 Treat cells with FINO2, Erastin, RSL3, and/or inhibitors (Fer-1, DFO) step1->step2 step3 Incubate for a defined period (e.g., 6 hours) step2->step3 step4 Add C11-BODIPY 581/591 fluorescent probe step3->step4 step5 Incubate for 30 minutes step4->step5 step6 Wash cells to remove excess probe step5->step6 step7 Acquire images using fluorescence microscopy or analyze by flow cytometry step6->step7 step8 Quantify the ratio of oxidized (green) to reduced (red) fluorescence step7->step8 end Data Analysis and Comparison step8->end

Caption: Experimental workflow for C11-BODIPY assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (e.g., using PrestoBlue or CellTiter-Glo)

This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (EC50).

  • Materials: HT-1080 cells, cell culture medium, 384-well plates, ferroptosis inducers (FINO2, erastin, RSL3), rescue agents (Ferrostatin-1, Deferoxamine), PrestoBlue or CellTiter-Glo reagent, plate reader.

  • Procedure:

    • Seed 3,000 cells per well in a 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ferroptosis inducers.

    • For rescue experiments, co-treat cells with a fixed concentration of the inducer (e.g., 10 µM FINO2) and a serial dilution of the rescue agent.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Add PrestoBlue reagent (10% of the well volume) and incubate for an additional 1-3 hours.

    • Measure fluorescence (ex/em 560/590 nm) using a plate reader. For CellTiter-Glo, follow the manufacturer's protocol and measure luminescence.

    • Normalize the data to vehicle-treated (DMSO) control wells and calculate EC50 values using a non-linear regression curve fit.

2. Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Materials: Cells, 6-well plates, treatment compounds, C11-BODIPY 581/591 probe (e.g., from ThermoFisher), PBS, flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with the desired compounds for the specified time (e.g., 6 hours).

    • In the final 30 minutes of treatment, add C11-BODIPY to each well at a final concentration of 1-5 µM.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Resuspend the cells in PBS for analysis.

    • Analyze the cells by flow cytometry. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation. The increase in the green fluorescence signal indicates lipid peroxidation.

    • Alternatively, visualize the cells under a fluorescence microscope to observe the shift in fluorescence.

3. In Vitro Iron Oxidation Assay

This protocol assesses the ability of a compound to directly oxidize ferrous iron (Fe2+) to ferric iron (Fe3+).

  • Materials: Ferrous sulfate (FeSO4), FINO2, other compounds for comparison, buffer (e.g., HEPES), Ferrozine iron reagent, 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare a solution of ferrous sulfate (e.g., 500 µM) in a suitable buffer.

    • In a 96-well plate, add the ferrous sulfate solution.

    • Add the test compounds (e.g., 500 µM FINO2) to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

    • Add Ferrozine reagent to each well. Ferrozine forms a magenta-colored complex with Fe2+, which can be measured spectrophotometrically.

    • Measure the absorbance at 562 nm. A decrease in absorbance in the presence of the test compound compared to the control indicates the oxidation of Fe2+ to Fe3+, as Fe3+ does not react with Ferrozine.

    • Quantify the amount of remaining Fe2+ based on a standard curve.

Conclusion

The orthogonal validation of FINO2's effects has been instrumental in characterizing its unique position among ferroptosis-inducing agents. By employing a comparative approach against established inducers like erastin and RSL3, and utilizing specific inhibitors of ferroptotic pathways, the scientific community has confirmed that FINO2 initiates cell death via a dual mechanism involving both indirect GPX4 inhibition and direct iron oxidation. This detailed understanding, supported by robust quantitative data and clear experimental protocols, not only solidifies the classification of FINO2 but also provides a valuable framework for the future discovery and development of novel anticancer therapeutics targeting the ferroptosis pathway.

References

A Comparative Guide to J014 and Other Inhibitors of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of J014 and other notable inhibitors of the cyclic GMP-AMP synthase (cGAS), a key enzyme in the cGAS-STING innate immunity pathway. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction to the cGAS-STING Pathway

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral or bacterial infection, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an immune response. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases. Consequently, inhibitors of cGAS are of significant therapeutic interest.

Quantitative Comparison of cGAS Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized cGAS inhibitors. It is important to note that the data is compiled from different studies and assay conditions may vary.

InhibitorTargetIC50 (Human cGAS)IC50 (Murine cGAS)Mechanism of ActionKey CharacteristicsReference(s)
This compound cGAS100 nM60.0 nMBinds to the cGAS active sitePhenyl-substituted pyridine analog.[1]
G150 cGAS10.2 nM25,000 nMBinds to the cGAS active siteHighly selective for human cGAS over murine cGAS.[2][3]
RU.521 cGAS~2.94 µM (less potent)110 nM (biochemical), 700 nM (cellular)Binds to the cGAS/dsDNA complex.More potent inhibitor of murine cGAS compared to human cGAS.[4][5]
PF-06928215 cGAS4.9 µM-High-affinity inhibitor of the cGAS active site.Developed through fragment-based screening and structure-based design.[6][7]

Signaling Pathway Diagram

The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention for the discussed inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates Inhibitors This compound, G150, RU.521, PF-06928215 Inhibitors->cGAS inhibit STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates to IFN_genes Type I Interferon Genes pIRF3_nuc->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_nuc->Cytokine_genes induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound and other cGAS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key experiments used to characterize cGAS inhibitors.

In Vitro cGAS Enzymatic Activity Assay (Fluorescence Polarization)

This assay measures the production of cGAMP by cGAS in the presence of dsDNA, ATP, and GTP. The generated cGAMP is detected using a competitive fluorescence polarization (FP) assay.

Materials:

  • Recombinant human or murine cGAS protein

  • Double-stranded DNA (e.g., 80-mer dsDNA)

  • ATP and GTP solutions

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • cGAS inhibitor (e.g., this compound) dissolved in DMSO

  • Fluorescence polarization-based cGAMP detection kit (e.g., Transcreener® cGAMP cGAS FP Assay)

  • 384-well black, low-volume microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 10 nM), ATP (e.g., 100 µM), and GTP (e.g., 100 µM).

  • Serially dilute the cGAS inhibitor in DMSO and then into the reaction mixture. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).

  • Add the cGAS enzyme (e.g., 5 nM) to all wells except the no-enzyme control to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection mix from the cGAMP FP assay kit, which contains a cGAMP-specific antibody and a fluorescently labeled cGAMP tracer.

  • Incubate at room temperature for 60 minutes to allow the antibody-cGAMP/tracer binding to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGAS Inhibition Assay (THP-1 Reporter Cells)

This assay assesses the ability of a cGAS inhibitor to block the downstream signaling of the cGAS-STING pathway in a cellular context. THP-1 cells, a human monocytic cell line, are commonly used as they endogenously express the cGAS-STING pathway components. Reporter cell lines, such as THP-1-Lucia™ ISG, which express a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter, provide a convenient readout.

Materials:

  • THP-1-Lucia™ ISG cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, antibiotics, and selection agents)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • cGAS inhibitor (e.g., this compound) dissolved in DMSO

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the cGAS inhibitor or DMSO vehicle control for 1-2 hours.

  • Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol. Include a non-transfected control.

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the percent inhibition of the ISG reporter activity for each inhibitor concentration relative to the DMSO-treated, DNA-stimulated control.

  • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

The development of potent and selective cGAS inhibitors is a rapidly advancing field with significant potential for the treatment of autoimmune and inflammatory diseases. This compound, G150, RU.521, and PF-06928215 represent important chemical scaffolds for targeting cGAS. While this compound shows good potency against both human and murine cGAS, G150 exhibits remarkable selectivity for the human enzyme. RU.521, in contrast, is more potent against the murine ortholog. PF-06928215 is a high-affinity binder to the human cGAS active site. The choice of inhibitor for research purposes will depend on the specific application, including the species being studied and the desired selectivity profile. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel cGAS inhibitors. Further head-to-head comparative studies under identical conditions will be invaluable for a more definitive ranking of their therapeutic potential.

References

J014 VCP/p97 Inhibitor: A Comparative Analysis Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of J014, a potent and specific allosteric inhibitor of Valosin-Containing Protein (VCP)/p97, across various cancer models. The experimental data cited herein is intended to offer an objective overview of this compound's performance and its mechanism of action, providing a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: Targeting a Key Player in Protein Homeostasis

This compound exerts its anti-cancer effects by inhibiting VCP/p97, an essential AAA+ ATPase that plays a critical role in cellular protein homeostasis. VCP/p97 is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2][3][4] By inhibiting VCP/p97, this compound disrupts these vital cellular functions, leading to the accumulation of misfolded proteins and unresolved DNA damage, ultimately triggering cancer cell death.

The inhibition of VCP/p97 by this compound initiates a cascade of events within the cancer cell, primarily impacting three major pathways: the Unfolded Protein Response (UPR), Apoptosis, and the DNA Damage Response.

cluster_inhibition This compound Inhibition cluster_pathways Downstream Effects This compound This compound VCP_p97 VCP/p97 This compound->VCP_p97 Inhibits UPR Unfolded Protein Response (UPR) VCP_p97->UPR Disrupts ERAD DNA_Damage DNA Damage Response VCP_p97->DNA_Damage Impairs Repair Apoptosis Apoptosis UPR->Apoptosis Induces DNA_Damage->Apoptosis Induces

Figure 1: this compound mechanism of action overview.

Cross-Validation of this compound Activity in Different Cancer Models

While comprehensive cross-validation studies focusing solely on this compound are emerging, the available data from various studies on VCP/p97 inhibitors allow for a comparative analysis of their activity. The following table summarizes the inhibitory concentrations (IC50) of VCP/p97 inhibitors in a panel of human cancer cell lines, highlighting the broad applicability of targeting this pathway.

Cell LineCancer TypeVCP/p97 InhibitorIC50 (µM)Reference
HCT116Colon CarcinomaCB-50830.28[2]
HT29Colon CarcinomaCB-50830.35[2]
A549Lung CarcinomaCB-50830.45[4]
NCI-H460Lung CarcinomaCompound 2g<10[5]
MCF-7Breast AdenocarcinomaCompound 2g<10[5]
HeLaCervical AdenocarcinomaCompound 2g<10[5]
AGSGastric AdenocarcinomaCompound 2g<10[5]
CaCo-2Colorectal AdenocarcinomaCompound 2g<10[5]
U2OSOsteosarcomaHO-3867~8[6]
HOSOsteosarcomaHO-3867~8[6]
MG-63OsteosarcomaHO-3867~8[6]

Note: While this compound data is not directly available in a comparative format, the IC50 values of other VCP/p97 inhibitors like CB-5083, Compound 2g, and HO-3867 demonstrate the general efficacy of this class of drugs across a range of cancer types.

Key Signaling Pathways Modulated by this compound

Inhibition of VCP/p97 by this compound leads to the activation of pro-apoptotic signaling pathways. A key consequence is the induction of the Unfolded Protein Response (UPR), an ER stress response pathway. Persistent ER stress, exacerbated by the accumulation of misfolded proteins due to VCP/p97 inhibition, triggers the apoptotic cascade.

This compound This compound VCP_p97 VCP/p97 This compound->VCP_p97 Inhibits ERAD ER-Associated Degradation (ERAD) VCP_p97->ERAD Regulates UPR Unfolded Protein Response (UPR) ERAD->UPR Suppresses CHOP CHOP UPR->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis Induces

Figure 2: this compound-induced UPR and apoptosis pathway.

Furthermore, VCP/p97 is integral to the DNA damage response (DDR). Its inhibition impairs the recruitment of DNA repair proteins to sites of damage, leading to the accumulation of DNA double-strand breaks (DSBs) and the activation of apoptotic pathways.

This compound This compound VCP_p97 VCP/p97 This compound->VCP_p97 Inhibits DDR DNA Damage Repair VCP_p97->DDR Facilitates DSBs DNA Double-Strand Breaks (DSBs) DDR->DSBs Repairs gammaH2AX γH2AX Foci Formation DSBs->gammaH2AX Induces Apoptosis Apoptosis gammaH2AX->Apoptosis Triggers start Start seed_cells Seed cells in 96-well plate start->seed_cells add_this compound Add this compound at varying concentrations seed_cells->add_this compound incubate Incubate for 48-72 hours add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

References

A Head-to-Head Comparison: J014 (JS014) vs. Pembrolizumab in Advanced Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug J014 (also known as JS014) and the established standard-of-care immunotherapy, pembrolizumab. This comparison is based on publicly available data and is intended to inform researchers and drug development professionals on the mechanistic differences and potential therapeutic positioning of these agents.

Executive Summary

This compound is an early-stage, investigational recombinant fusion protein composed of Interleukin-21 (IL-21) and a humanized anti-human serum albumin VHH antibody, designed to have an extended half-life. It is currently in Phase 1 clinical trials for advanced solid tumors and lymphoma.[1] The therapeutic rationale for this compound is based on the pleiotropic anti-tumor effects of IL-21, which include the enhancement of CD8+ T cell and Natural Killer (NK) cell cytotoxicity.

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor and is a standard-of-care for various advanced cancers, including non-small cell lung cancer (NSCLC). By blocking the PD-1/PD-L1 pathway, pembrolizumab reverses T-cell exhaustion and restores anti-tumor immunity.

Direct head-to-head clinical data comparing this compound and pembrolizumab is not yet available as this compound is in early-phase development. This guide, therefore, focuses on a comparison of their mechanisms of action, available preclinical and clinical data, and the methodologies of their respective key clinical trials.

Data Presentation

Table 1: High-Level Comparison of this compound and Pembrolizumab
FeatureThis compound (JS014)Pembrolizumab
Drug Class Recombinant Fusion Protein (Cytokine-based)Monoclonal Antibody (Immune Checkpoint Inhibitor)
Target IL-21 Receptor (IL-21R)Programmed Cell Death Protein 1 (PD-1)
Mechanism of Action Activates IL-21 signaling to enhance the proliferation, survival, and effector functions of T cells and NK cells.Blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, preventing T-cell inactivation.
Therapeutic Area (Focus) Advanced Solid Tumors and Lymphoma (Investigational)Multiple advanced cancers, including NSCLC, Melanoma, etc. (Approved)
Development Stage Phase 1Marketed
Table 2: Preclinical Antitumor Activity

Note: Specific quantitative preclinical data for this compound (JS014) is not extensively published. A press release from Junshi Biosciences indicated that preclinical studies demonstrated a strong synergistic antitumor effect when JS014 was combined with the anti-PD-1 antibody toripalimab.[2][3]

ParameterThis compound (JS014)Pembrolizumab (in NSCLC models)
In Vitro Activity Binds to human IL-21R with high affinity and activates T-lymphocytes.[3]Data on in vitro anti-tumor activity of pembrolizumab alone is context-dependent and often studied in co-culture systems.
In Vivo Activity Shows synergistic antitumor effect when combined with an anti-PD-1 antibody in preclinical models.[2][3]Demonstrates tumor growth inhibition in various preclinical cancer models, including those for NSCLC.
Immune Cell Modulation Enhances the activity of tumor-infiltrating lymphocytes.[3]Increases the activity of tumor-infiltrating T cells.
Table 3: Clinical Efficacy and Safety Overview (Pembrolizumab in Advanced NSCLC - KEYNOTE-024)
EndpointPembrolizumabPlatinum-based Chemotherapy
Median Progression-Free Survival 10.3 months6.0 months
Overall Survival Rate at 5 Years 31.9%16.3%
Objective Response Rate 44.8%27.8%
Treatment-Related Adverse Events (Grade 3-5) 26.6%53.3%

Data from the KEYNOTE-024 clinical trial in patients with previously untreated advanced NSCLC with PD-L1 expression on ≥50% of tumor cells.[4]

Experimental Protocols

This compound (JS014) - Phase 1 Clinical Trial (NCT05296772)

Study Design: This is a Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study.[1]

Objectives:

  • Primary: To evaluate the safety and tolerability of JS014 as a single agent and in combination with pembrolizumab and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary: To assess the preliminary anti-tumor activity of JS014 alone and in combination with pembrolizumab, and to evaluate its pharmacokinetic and pharmacodynamic profiles.

Patient Population: Adults with advanced, unresectable solid tumors or lymphoma who have failed standard therapy.

Treatment:

  • Part 1 (Dose Escalation): Patients receive escalating doses of JS014 monotherapy.

  • Part 2 (Dose Expansion): Patients receive JS014 at the RP2D, both as a monotherapy and in combination with a standard dose of pembrolizumab.

Assessments: Safety is monitored continuously. Tumor response is assessed every 8 weeks using RECIST v1.1. Pharmacokinetic and pharmacodynamic samples are collected at specified time points.

Pembrolizumab - KEYNOTE-024 Clinical Trial (NCT02142738)

Study Design: A randomized, open-label, Phase 3 trial.[5]

Objective: To compare the efficacy and safety of pembrolizumab monotherapy with platinum-based chemotherapy as first-line treatment for patients with metastatic NSCLC with high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%).

Patient Population: Patients with previously untreated, metastatic non-squamous or squamous NSCLC with a PD-L1 TPS of 50% or greater, and without sensitizing EGFR mutations or ALK translocations.

Treatment:

  • Experimental Arm: Pembrolizumab administered at a fixed dose of 200 mg intravenously every 3 weeks for up to 35 cycles.

  • Control Arm: Investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.

Assessments:

  • Primary Endpoint: Progression-free survival (PFS) assessed by blinded independent central review per RECIST v1.1.

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

  • Tumor Assessment: Imaging performed at baseline, every 9 weeks for the first year, and every 12 weeks thereafter.

Mandatory Visualization

Signaling Pathways

G Figure 1. Simplified Signaling Pathways of this compound (IL-21) and Pembrolizumab cluster_this compound This compound (IL-21) Pathway cluster_Pembrolizumab Pembrolizumab (Anti-PD-1) Pathway This compound This compound IL-21R IL-21R This compound->IL-21R Binds to JAK1/JAK3 JAK1/JAK3 IL-21R->JAK1/JAK3 Activates STAT1/STAT3 STAT1/STAT3 JAK1/JAK3->STAT1/STAT3 Phosphorylates T-cell/NK cell Activation T-cell/NK cell Activation STAT1/STAT3->T-cell/NK cell Activation Promotes Pembrolizumab Pembrolizumab PD-1 PD-1 Pembrolizumab->PD-1 Blocks T-cell Inhibition T-cell Inhibition PD-1->T-cell Inhibition Leads to PD-L1/L2 PD-L1/L2 PD-L1/L2->PD-1 Binds to Tumor Cell Tumor Cell

Caption: Simplified signaling pathways for this compound (IL-21) and Pembrolizumab.

Experimental Workflow

G Figure 2. High-Level Experimental Workflow for a Phase 3 Immunotherapy Trial Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (e.g., this compound) Treatment Arm A (e.g., this compound) Treatment Arm B (e.g., Pembrolizumab) Treatment Arm B (e.g., Pembrolizumab) Tumor Assessment Tumor Assessment Data Analysis Data Analysis Tumor Assessment->Data Analysis Endpoint Evaluation Endpoint Evaluation Data Analysis->Endpoint Evaluation Treatment Arm A->Tumor Assessment Treatment Arm B->Tumor Assessment

Caption: A generalized workflow for a Phase 3 clinical trial in oncology.

References

Safety Operating Guide

Navigating the Disposal of Proprietary Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. When dealing with a substance identified by a non-standard signifier such as "J014," which does not correspond to a universally recognized chemical name, a systematic approach is required to ascertain the correct disposal protocol. The absence of immediate, specific disposal instructions for "this compound" in public databases underscores the importance of internal laboratory safety mechanisms and regulatory compliance.

For researchers, scientists, and drug development professionals, the first and most critical step is to locate the manufacturer's Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling and disposal procedures.

Key Information for Chemical Waste Disposal from a Safety Data Sheet (SDS)

When consulting a Safety Data Sheet for disposal guidance, it is essential to extract specific quantitative and qualitative data. The following table summarizes the critical sections to review:

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and pictograms.Determines the primary hazards of the waste and informs segregation and handling requirements.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage, and incompatibilities with other chemicals.Informs how the waste should be stored prior to disposal to prevent dangerous reactions.
Section 8: Exposure Controls/Personal Protection Permissible exposure limits (PELs), threshold limit values (TLVs), and required Personal Protective Equipment (PPE).Dictates the necessary PPE to be worn when handling the chemical waste.
Section 9: Physical and Chemical Properties pH, flash point, solubility, and other physical data.Helps in determining the appropriate waste container and potential for environmental impact.
Section 13: Disposal Considerations Descriptions of waste residues and information on their safe handling and methods of disposal, including the disposal of any contaminated packaging.Provides direct guidance on whether the material is considered hazardous waste and the recommended disposal methods.[1]
Section 14: Transport Information UN number, proper shipping name, transport hazard classes, and packing group.Essential for the proper labeling and transportation of the waste by a licensed disposal service.
Section 15: Regulatory Information Safety, health, and environmental regulations specific to the substance.Indicates if the chemical is regulated under specific federal or state laws, such as the Resource Conservation and Recovery Act (RCRA).
Experimental Protocols for Waste Characterization

In instances where a Safety Data Sheet is unavailable or the composition of a waste mixture is unknown, laboratory procedures may be necessary to characterize the waste. However, it is crucial to handle unknown substances with extreme caution. The primary responsibility for characterizing waste lies with the generator of that waste.[1]

A general workflow for handling an unknown chemical like "this compound" would involve:

  • Information Gathering: Attempt to identify the source of "this compound." This could be through internal laboratory notebooks, purchasing records, or by contacting the manufacturer or supplier with any available identifying information (e.g., lot number, product code).

  • Consultation with EHS: Contact your institution's Environmental Health and Safety (EHS) department.[2] They are the primary resource for guidance on hazardous waste disposal and can assist in identifying unknown chemicals.[3]

  • Segregation and Labeling: While awaiting identification and disposal instructions, the container of "this compound" should be clearly labeled as "Hazardous Waste - Pending Identification" and stored in a designated satellite accumulation area.[4] It should be segregated from other incompatible materials.[2][3]

  • Waste Profiling: Your EHS department will likely guide you through a waste profiling process, which may involve analytical testing to determine the chemical's properties and hazards.

Disposal Workflow for "this compound"

The following diagram illustrates the logical workflow for determining the proper disposal procedure for a substance with a non-standard identifier like "this compound".

G start Start: Substance 'this compound' requires disposal sds Locate Safety Data Sheet (SDS) start->sds no_sds SDS Available? sds->no_sds ehs Consult Environmental Health & Safety (EHS) Dept. characterize Characterize Waste (as per EHS guidance) ehs->characterize segregate Segregate and Label as Hazardous Waste characterize->segregate dispose Dispose via Licensed Professional Waste Service segregate->dispose no_sds->ehs No hazardous Hazardous Waste? no_sds->hazardous Yes hazardous->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) hazardous->non_hazardous No non_hazardous->dispose

Disposal decision workflow for a non-standard chemical.

Essential Safety and Logistical Information

Operational Plan:

  • Identification: Prioritize identifying the chemical composition and hazards of "this compound" by locating the SDS.

  • Handling: Always handle "this compound" with appropriate Personal Protective Equipment (PPE) as recommended in the SDS or as a precaution for unknown chemicals (e.g., safety glasses, lab coat, gloves).[5]

  • Storage: Store the "this compound" waste in a compatible, sealed, and properly labeled container in a designated satellite accumulation area.[4] The label should include the words "Hazardous Waste" and the chemical name (once identified).[2]

  • Segregation: Ensure the waste container is segregated from incompatible materials to prevent dangerous chemical reactions.[3]

Disposal Plan:

  • Hazardous Waste Determination: Based on the SDS or EHS guidance, determine if "this compound" is a hazardous waste according to local, state, and federal regulations.[1] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2]

  • Contact a Professional Service: Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[1] Your institution's EHS department will have established procedures for this.[2]

  • Documentation: Maintain accurate records of the waste disposal, including the waste profile and shipping manifests.[4]

  • Container Disposal: Empty containers that held "this compound" should also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

By following these procedural steps, researchers and laboratory personnel can ensure the safe and compliant disposal of any chemical, including those with non-standard identifiers like "this compound," thereby upholding a culture of safety and environmental responsibility.

References

Information on J014 Cannot Be Provided Without a Clear Chemical Identification

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify the chemical or substance designated as "J014" have been unsuccessful. Searches for "this compound" did not yield a definitive chemical identity, with results pointing to unrelated documents or materials where "this compound" may be used as an internal or coincidental identifier.

Without a proper chemical name, CAS (Chemical Abstracts Service) number, or other specific identifiers, it is not possible to provide the requested essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling plans, and disposal procedures.

To obtain the necessary safety information, it is critical to first positively identify the substance. We recommend the following steps:

  • Consult the Source: The most reliable method to identify "this compound" is to refer to the original source where this designation was encountered. This could be a research paper, a product label, a supplier's internal documentation, or a laboratory information management system (LIMS).

  • Look for a CAS Number: Check for a CAS number on any accompanying documentation. A CAS number is a unique numerical identifier assigned to every chemical substance and will allow for a precise search for its safety data sheet (SDS).

  • Contact the Supplier or Manufacturer: If "this compound" is a product code, contacting the supplier or manufacturer is the most direct way to obtain the substance's identity and its corresponding SDS.

Once the chemical identity of "this compound" is established, a comprehensive safety and handling guide can be developed. This would typically include:

  • Personal Protective Equipment (PPE): Detailed specifications for eye and face protection, skin and body protection, and respiratory protection.

  • Operational and Disposal Plans: Step-by-step procedures for safe handling, storage, spill response, and waste disposal.

A logical workflow for the safe handling and disposal of any chemical substance, once identified, can be visualized. The following diagram illustrates a general workflow that would be adapted to the specific hazards of the identified substance.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Identify Chemical Hazards (Review SDS) b Select Appropriate PPE a->b c Prepare Engineering Controls (e.g., Fume Hood) b->c d Don PPE c->d Proceed to Handling e Perform Experimental Work d->e f Decontaminate Work Area e->f g Segregate Waste f->g Proceed to Disposal h Label Waste Container g->h i Store Waste Appropriately h->i j Arrange for Licensed Disposal i->j

Caption: General workflow for safe chemical handling and disposal.

We are committed to providing valuable and accurate safety information. Once "this compound" is properly identified, we can offer the detailed guidance required for its safe management in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.